CM572
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H23FN4O2S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
3-[4-[4-(4-fluorophenyl)piperazin-1-yl]butyl]-6-isothiocyanato-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C22H23FN4O2S/c23-17-3-6-19(7-4-17)26-13-11-25(12-14-26)9-1-2-10-27-20-8-5-18(24-16-30)15-21(20)29-22(27)28/h3-8,15H,1-2,9-14H2 |
InChI Key |
GMDKRSGIJNEPIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCN2C3=C(C=C(C=C3)N=C=S)OC2=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Foundational & Exploratory
CM572: A Technical Guide to its High-Affinity Binding to the Sigma-2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of CM572, a selective and irreversible partial agonist for the sigma-2 (σ2) receptor. This compound's high affinity and selectivity for the σ2 receptor, which is overexpressed in numerous cancer cell lines, make it a valuable tool for cancer research and a potential candidate for therapeutic development. This document details the quantitative binding data, experimental methodologies, and associated signaling pathways of this compound.
Quantitative Binding Affinity of this compound
This compound exhibits a high and selective affinity for the σ2 receptor, with a significantly lower affinity for the sigma-1 (σ1) receptor. This selectivity is a key characteristic, as it minimizes off-target effects. The binding of this compound to the σ2 receptor has been determined to be irreversible, a feature attributed to its isothiocyanate moiety.[1][2] The key binding affinity values are summarized in the table below.
| Ligand | Receptor | Preparation | Radioligand | Kᵢ (nM) | Selectivity (σ1/σ2) | Reference |
| This compound | σ2 | Rat Liver Membranes | [³H]DTG | 14.6 ± 6.9 | ≥700-fold | [1] |
| This compound | σ1 | Rat Liver Membranes | --INVALID-LINK---Pentazocine | ≥10,000 | [1] | |
| SN79 (Parent Compound) | σ2 | Not Specified | Not Specified | 7 | ~4-fold | [1] |
| SN79 (Parent Compound) | σ1 | Not Specified | Not Specified | 27 | [1] |
Experimental Protocols: Radioligand Binding Assays
The determination of this compound's binding affinity for σ1 and σ2 receptors was conducted through competitive radioligand binding assays.[1]
Materials:
-
Tissue Preparation: Rat liver membranes were used for the assays.
-
Radioligands:
-
Masking Ligand: Unlabeled (+)-pentazocine was used to mask σ1 receptors in the σ2 receptor binding assays.[1]
-
Instrumentation: Scintillation counter for measuring radioactivity.
-
Analysis Software: GraphPad Prism was used for data analysis and determination of Kᵢ values.[1]
Methodology:
-
Membrane Preparation: Homogenates of rat liver membranes were prepared and diluted in a Tris-HCl buffer.
-
σ2 Receptor Binding Assay:
-
Rat liver membranes were incubated with a specific concentration of [³H]DTG.
-
To ensure that [³H]DTG only bound to σ2 receptors, a saturating concentration of unlabeled (+)-pentazocine was added to block all σ1 receptor binding sites.[1]
-
Increasing concentrations of the competitor ligand, this compound, were added to displace the radioligand.
-
-
σ1 Receptor Binding Assay:
-
Rat liver membranes were incubated with --INVALID-LINK---pentazocine.
-
Increasing concentrations of this compound were added to compete with the radioligand for binding to the σ1 receptors.
-
-
Incubation and Filtration: The assays were incubated to allow for binding equilibrium. The reaction was then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The filters were washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, was measured using a scintillation counter.
-
Data Analysis: Competition curves were generated by plotting the percentage of specific radioligand binding against the logarithm of the competitor concentration. The IC₅₀ values (the concentration of competitor that inhibits 50% of specific radioligand binding) were determined from these curves. The Kᵢ values were then calculated from the IC₅₀ values using the Cheng-Prusoff equation, taking into account the dissociation constant (Kd) of the radioligand.[1]
Signaling Pathways of this compound at the Sigma-2 Receptor
The binding of this compound to the σ2 receptor initiates a cascade of intracellular events, ultimately leading to apoptosis in cancer cells. The key signaling events are an increase in intracellular calcium concentration and the activation of the pro-apoptotic protein, BH3-interacting domain death agonist (BID).
Calcium Mobilization
This compound induces a rapid, dose-dependent increase in cytosolic calcium levels.[1][2] This effect is consistent with the known function of σ2 receptor agonists.[3] The primary source of this calcium is the endoplasmic reticulum, a major intracellular calcium store.[1]
Induction of Apoptosis
Prolonged exposure to this compound leads to dose-dependent cell death.[1][2] A key step in this apoptotic pathway is the cleavage and activation of BID.[1][2] Activated BID (tBID) translocates to the mitochondria, where it promotes the release of other pro-apoptotic factors, leading to caspase activation and programmed cell death.
The sigma-2 receptor has also been shown to interact with the Epidermal Growth Factor Receptor (EGFR), which can influence downstream signaling pathways such as the Ras/Raf/MAPK and PI3K/Akt pathways, both of which are critical in cell proliferation and survival.[4][5] The irreversible binding of this compound to the sigma-2 receptor likely modulates these pathways, contributing to its anti-tumor activity.
References
- 1. Modulation of cellular calcium by sigma-2 receptors: release from intracellular stores in human SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 5. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
CM572 mechanism of action in cancer cells
An In-depth Technical Guide on the Core Mechanism of Action of CM572 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel isothiocyanate derivative identified as a selective, irreversible partial agonist of the sigma-2 receptor.[1][2] The sigma-2 receptor is a promising therapeutic target due to its significant upregulation in various tumor cells compared to normal tissues.[1][2][3] this compound's mechanism of action involves inducing cancer cell-selective cytotoxicity, making it a compound of interest for targeted cancer diagnosis and therapy.[1][2] This guide provides a detailed overview of the core mechanism of action of this compound in cancer cells, supported by quantitative data, experimental protocols, and visual diagrams.
Core Mechanism of Action
This compound exerts its anticancer effects primarily through its interaction with the sigma-2 receptor. As an irreversible partial agonist, this compound binds to the sigma-2 receptor, initiating a cascade of events that lead to programmed cell death, or apoptosis.[1][2]
The key events in the mechanism of action of this compound are:
-
Irreversible Binding to Sigma-2 Receptor: this compound contains an isothiocyanate moiety that allows it to bind irreversibly to the sigma-2 receptor.[1][2] This irreversible binding ensures a sustained effect even after the compound is removed from the extracellular environment.[1]
-
Induction of Calcium Influx: Following binding to the sigma-2 receptor, this compound induces a rapid, dose-dependent increase in the concentration of cytosolic calcium (Ca2+).[1][2] Elevated intracellular calcium is a known trigger for various cellular processes, including apoptosis.
-
Activation of Pro-Apoptotic Pathways: The sustained increase in cytosolic calcium and other downstream signals lead to the activation of pro-apoptotic proteins. Specifically, this compound has been shown to induce the cleavage of the BH3-interacting domain death agonist (Bid).[1][2] The cleavage of Bid is a critical step in the intrinsic pathway of apoptosis, leading to mitochondrial dysfunction and the activation of caspases, which are the executioners of apoptosis.
Signaling Pathway
The proposed signaling pathway for this compound's mechanism of action is illustrated below.
Caption: Proposed signaling pathway of this compound in cancer cells.
Quantitative Data on Cytotoxicity
This compound has demonstrated potent and selective cytotoxic activity against various cancer cell lines. The following tables summarize the key quantitative data.
| Cell Line | Cancer Type | EC50 (24-hour treatment) | Citation |
| SK-N-SH | Neuroblastoma | 7.6 ± 1.7 µM | [1][2] |
| Comparison | Cell Lines Compared | Selectivity (Fold Difference) | Citation |
| Breast Cancer vs. Normal | MCF-7 (Breast Tumor) vs. Normal Breast Cells | 6.4 | [1] |
This compound also shows marked cell death in PANC-1 pancreatic and MCF-7 breast cancer cell lines, while exhibiting significantly less cytotoxicity in normal human melanocytes and human mammary epithelial cells.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Cell Viability (MTT) Assay
This assay is used to measure the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Plate cells in 96-well plates at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Western Blot Analysis for Bid Cleavage
This technique is used to detect the cleavage of the pro-apoptotic protein Bid.
-
Protein Extraction: Lyse the this compound-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Bid overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an HRP substrate and visualize the protein bands using a chemiluminescence imaging system. The appearance of a smaller band corresponding to cleaved Bid indicates apoptosis.
Cytosolic Calcium Measurement
This protocol measures the change in intracellular calcium concentration upon this compound treatment.
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified time at 37°C.
-
Washing: Wash the cells to remove the excess dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorometer or a fluorescence microscope.
-
Compound Addition: Add this compound at the desired concentration to the cells.
-
Fluorescence Monitoring: Continuously monitor the change in fluorescence over time. An increase in fluorescence intensity indicates an increase in cytosolic calcium concentration.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for Western blot analysis.
References
- 1. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Chemical Landscape of CM572: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of CM572, a selective and irreversible partial agonist of the sigma-2 receptor, which has demonstrated significant potential in targeted cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's chemical structure, mechanism of action, and the experimental protocols used to characterize its activity.
Chemical Structure of this compound
This compound is chemically identified as 3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)-6-isothiocyanatobenzo[d]oxazol-2(3H)-one . Its structure is characterized by a benzoxazolone core, a fluorophenylpiperazine moiety, and a reactive isothiocyanate group, which confers its irreversible binding properties.
Quantitative Analysis of Receptor Binding and Cellular Effects
The following tables summarize the key quantitative data obtained from various experimental assays, highlighting the binding affinity and cytotoxic effects of this compound.
| Receptor | K_i_ (nM) | Selectivity (fold) |
| Sigma-1 | ≥ 10,000 | \multirow{2}{*}{≥700} |
| Sigma-2 | 14.6 ± 6.9 | |
| Table 1: Receptor Binding Affinity of this compound.[1] |
| Cell Line | EC_50_ (µM) |
| SK-N-SH (Neuroblastoma) | 7.6 ± 1.7 |
| Table 2: Cytotoxic Efficacy of this compound.[2] |
Signaling Pathway of this compound
This compound exerts its effects by irreversibly binding to the sigma-2 receptor. This interaction triggers a cascade of intracellular events, beginning with an increase in cytosolic calcium concentration. This is followed by the cleavage of the pro-apoptotic protein Bid, ultimately leading to programmed cell death (apoptosis).
This compound Signaling Pathway
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Receptor Binding Assays
Receptor binding assays were conducted to determine the affinity of this compound for sigma-1 and sigma-2 receptors using rat liver membrane homogenates.[1]
-
Preparation of Membranes: Rat liver membranes were prepared as previously described.
-
Incubation: Incubations were performed in 20 mM HEPES buffer (pH 7.4) for 120 minutes at 25°C. Each incubation contained 150 µg of rat liver membrane protein in a final volume of 0.5 ml. HEPES buffer was used in place of Tris-HCl to prevent the reaction of the isothiocyanate group of this compound with the amino group in Tris.[1]
-
Radioligands:
-
Sigma-1 receptors were labeled with --INVALID-LINK---pentazocine.
-
Sigma-2 receptors were labeled with [³H]DTG in the presence of unlabeled (+)-pentazocine to mask sigma-1 receptors.[1]
-
-
Data Analysis: Competition curves were analyzed using GraphPad Prism 6 to determine the K_i_ values. The K_d_ values for the radioligands were previously determined to be 7.5 nM for --INVALID-LINK---pentazocine and 17.9 nM for [³H]DTG.[1]
Cell Viability Assay
The cytotoxic effects of this compound were assessed in human SK-N-SH neuroblastoma cells.
-
Cell Culture: SK-N-SH neuroblastoma cells were cultured under standard conditions.
-
Treatment: Cells were treated with varying concentrations of this compound for 24 hours.
-
Measurement of Cell Death: Cell viability was measured to determine the dose-dependent cell death. The EC_50_ value was calculated from the resulting dose-response curve.[2] To confirm the irreversible nature of this compound's effects, a separate experiment involved a 60-minute pretreatment with this compound, followed by extensive washing to remove the compound, and then a 24-hour incubation.[2]
Western Blot Analysis for Bid Cleavage
To investigate the apoptotic pathway induced by this compound, Western blot analysis was performed to detect the cleavage of the pro-apoptotic protein Bid.
-
Cell Lysis: SK-N-SH cells were treated with this compound, and whole-cell lysates were prepared.
-
Protein Quantification: Protein concentration in the lysates was determined.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a membrane.
-
Blocking: The membrane was blocked for 1 hour at room temperature in 10% milk/0.1% Tween/Tris-buffered saline (TBS).[1]
-
Primary Antibody Incubation: The blot was incubated overnight at 4°C with a 1:200 dilution of Bid antibody in 10% milk/0.1% Tween/TBS.[1]
-
Secondary Antibody Incubation: The membrane was then incubated with a 1:5000 dilution of a rabbit secondary antibody for 1 hour at room temperature.[1]
-
Detection: The blot was developed using a chemiluminescent substrate, and the signal was captured on autoradiography film.[1]
-
Loading Control: An anti-α/β-tubulin primary antibody (1:1000 dilution) was used as a loading control.[1]
This technical guide provides a foundational understanding of this compound for researchers in the field of oncology and drug development. The detailed protocols and quantitative data presented herein are intended to facilitate further investigation into the therapeutic potential of this promising sigma-2 receptor agonist.
References
- 1. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Profile of CM572: A Selective Irreversible Sigma-2 Receptor Partial Agonist with Antitumor Potential
For Immediate Release
PROVIDENCE, RI & UNIVERSITY, MS – Researchers have characterized a novel compound, CM572, as a selective and irreversible partial agonist of the sigma-2 (σ2) receptor, demonstrating significant antitumor activity. This in-depth analysis reveals a compound with a unique pharmacological profile that holds promise for both advancing our understanding of σ2 receptor function and the development of targeted cancer therapies.
This compound, chemically identified as 3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)-6-isothiocyanatobenzo[d]oxazol-2(3H)-one, distinguishes itself through its high affinity and selectivity for the σ2 receptor over the sigma-1 (σ1) receptor.[1] Its isothiocyanate moiety facilitates irreversible binding to the σ2 receptor, a characteristic that underpins its sustained cellular effects.[1][2]
Binding Affinity and Selectivity
Competitive binding assays conducted in rat liver membranes have quantified the binding characteristics of this compound. The compound exhibits a high affinity for the σ2 receptor, with a Ki value of 14.6 ± 6.9 nM.[1][2] In stark contrast, its affinity for the σ1 receptor is significantly lower, with a Ki of ≥ 10 µM, demonstrating a selectivity of over 700-fold for the σ2 receptor.[1][2] This high degree of selectivity is a critical attribute for a targeted therapeutic agent, minimizing the potential for off-target effects.
| Receptor | Ki (nM) | Selectivity (σ1/σ2) |
| Sigma-2 (σ2) | 14.6 ± 6.9 | >700-fold |
| Sigma-1 (σ1) | ≥ 10,000 | |
| Table 1: Binding Affinity and Selectivity of this compound[1][2] |
Mechanism of Action: A Dual Agonist-Antagonist Profile
The pharmacological activity of this compound is complex, exhibiting characteristics of both a partial agonist and an antagonist depending on the concentration. At higher concentrations (≥ 30 µM), this compound acts as a σ2 agonist, inducing a dose-dependent increase in cytosolic calcium concentration in human SK-N-SH neuroblastoma cells.[2] This calcium mobilization is a hallmark of σ2 receptor activation.
Furthermore, prolonged exposure (24 hours) to this compound at micromolar concentrations leads to dose-dependent cancer cell death, with an EC50 of 7.6 ± 1.7 µM in SK-N-SH cells.[1][2] This cytotoxic effect is sustained even after short-term exposure followed by removal of the compound, consistent with its irreversible binding.[1][2] The apoptotic pathway induced by this compound involves the cleavage of Bid, a pro-apoptotic BH3-interacting domain death agonist.[1][2]
Interestingly, at lower, minimally effective concentrations (e.g., 3 and 10 µM), this compound can act as an antagonist.[2] It has been shown to significantly attenuate the calcium signal and cytotoxic effects induced by the known σ2 agonist, CB-64D.[1][2] This dual activity classifies this compound as a partial agonist.
| Cellular Effect | Effective Concentration | Outcome |
| Calcium Mobilization | ≥ 30 µM | Dose-dependent increase in cytosolic Ca2+ |
| Cytotoxicity (SK-N-SH cells) | EC50 = 7.6 ± 1.7 µM | Dose-dependent cell death |
| Antagonism of CB-64D | 3 and 10 µM | Attenuation of agonist-induced Ca2+ signal and cytotoxicity |
| Table 2: In Vitro Cellular Effects of this compound[2] |
Antitumor Activity and Selectivity
The cytotoxic effects of this compound have been observed across multiple cancer cell lines, including PANC-1 pancreatic carcinoma and MCF-7 breast adenocarcinoma.[1][2] A crucial finding is the compound's selectivity for cancer cells over normal, non-malignant cells. This compound was significantly less potent against primary human melanocytes and human mammary epithelial cells, highlighting its potential for a favorable therapeutic window.[1][2]
Experimental Protocols
Sigma Receptor Binding Assays:
Detailed binding assays were performed to determine the affinity and selectivity of this compound.
-
Preparation of Membranes: Rat liver membranes were prepared as the source of sigma receptors.
-
Radioligand for σ1 Receptors: --INVALID-LINK---pentazocine was used to label σ1 receptors.
-
Radioligand for σ2 Receptors: [3H]DTG was used in the presence of unlabeled (+)-pentazocine to selectively label σ2 receptors.
-
Competition Assay: Varying concentrations of this compound were incubated with the membranes and the respective radioligand.
-
Data Analysis: The inhibition constant (Ki) values were calculated from the competition curves using the Cheng-Prusoff equation and previously determined Kd values of the radioligands.
Irreversible Binding Washout Assay:
To confirm the irreversible nature of this compound binding, a washout experiment was conducted.
-
Pre-incubation: Rat liver membranes were pre-incubated with different concentrations of this compound.
-
Washing: The membranes were subjected to extensive washing to remove any unbound ligand.
-
Radioligand Binding: The remaining available σ2 binding sites were then measured using [3H]DTG binding.
-
Outcome: A dose-dependent decrease in the recovery of σ2 binding sites after washing indicated irreversible binding.
Intracellular Calcium Measurement:
The effect of this compound on intracellular calcium levels was assessed in SK-N-SH neuroblastoma cells.
-
Cell Loading: Cells were loaded with the calcium-sensitive fluorescent dye Fura-2 AM.
-
Compound Application: Different concentrations of this compound were applied to the cells.
-
Fluorescence Measurement: Changes in intracellular calcium were monitored by measuring the ratio of Fura-2 fluorescence at excitation wavelengths of 340 nm and 380 nm.
Cell Viability (MTT) Assay:
The cytotoxic effects of this compound were quantified using the MTT assay.
-
Cell Seeding: Cancer and normal cells were seeded in 96-well plates.
-
Compound Treatment: Cells were treated with various concentrations of this compound for 24 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals were solubilized with a solubilizing agent.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength to determine the percentage of viable cells relative to untreated controls.
Western Blot Analysis for Bid Cleavage:
The pro-apoptotic activity of this compound was investigated by examining the cleavage of Bid.
-
Cell Lysis: SK-N-SH cells were treated with this compound and then lysed to extract proteins.
-
Protein Quantification: The total protein concentration in the lysates was determined.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane was probed with a primary antibody specific for Bid, followed by a secondary antibody.
-
Detection: The protein bands were visualized to detect the cleavage of full-length Bid.
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for the irreversible binding assay.
The comprehensive pharmacological profiling of this compound as a selective, irreversible partial agonist of the σ2 receptor with potent and selective antitumor activity underscores its potential as a valuable tool for cancer research and a promising scaffold for the development of novel anticancer therapeutics. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
References
- 1. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
CM572-Mediated Induction of Cytosolic Calcium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CM572, a selective and irreversible partial agonist of the sigma-2 (σ2) receptor, has been identified as a modulator of intracellular calcium (Ca²⁺) homeostasis. This technical guide provides an in-depth overview of the mechanisms and experimental protocols associated with this compound-induced elevation of cytosolic calcium. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways, this document serves as a comprehensive resource for researchers investigating the therapeutic potential and cellular effects of this compound and other σ2 receptor ligands.
Introduction
The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), is a promising therapeutic target due to its overexpression in various tumor cells compared to healthy tissues.[1][2] Ligands that interact with the σ2 receptor can modulate a variety of cellular processes, including cell proliferation, apoptosis, and calcium signaling.[2][3] this compound has been characterized as a selective, irreversible partial agonist for the σ2 receptor.[4] A key pharmacological effect of this compound is its ability to induce a rapid, dose-dependent increase in the concentration of free calcium in the cytosol ([Ca²⁺]i).[4] Understanding the mechanisms behind this calcium mobilization is crucial for elucidating the full spectrum of this compound's biological activities and for the development of related therapeutic agents.
This compound and Sigma-2 Receptor-Mediated Calcium Signaling
Studies in human SK-N-SH neuroblastoma cells have demonstrated that this compound induces an immediate and dose-dependent increase in cytosolic calcium concentration.[4] The σ2 receptor is localized to the endoplasmic reticulum (ER), a major intracellular calcium store.[1][5] Activation of the σ2 receptor by agonist ligands stimulates the release of calcium from these ER stores into the cytosol.[5]
The partial agonist nature of this compound is evident in its calcium mobilization profile. While it elicits a calcium transient, the magnitude of this response is less than that induced by full σ2 receptor agonists like CB-64D. Furthermore, at certain concentrations, this compound can attenuate the calcium signal produced by full agonists, consistent with its characterization as a partial agonist.
The precise downstream signaling cascade linking σ2 receptor/TMEM97 activation to the calcium release machinery of the ER is an area of ongoing investigation. However, evidence suggests the involvement of inositol (B14025) 1,4,5-trisphosphate (IP3) receptors and potentially ryanodine (B192298) receptors, which are the primary channels mediating calcium release from the ER. Some σ2 receptor agonists have been shown to mobilize calcium from both the ER and mitochondria, and can also trigger store-operated calcium entry (SOCE), a process where the depletion of ER calcium stores activates calcium influx across the plasma membrane.
Proposed Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-induced cytosolic calcium increase.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinity and functional activity of this compound related to calcium signaling. The data is derived from studies on human SK-N-SH neuroblastoma cells.
Table 1: Binding Affinity of this compound at Sigma Receptors
| Ligand | Receptor Subtype | Ki (nM) |
| This compound | Sigma-1 | ≥ 10,000 |
| This compound | Sigma-2 | 14.6 ± 6.9 |
Data from Nicholson et al., 2015.[4] Ki values represent the inhibitory constant, indicating the concentration of the ligand that will bind to 50% of the receptors.
Table 2: Functional Activity of this compound on Cytosolic Calcium
| Compound | Concentration | Effect on [Ca²⁺]i | Notes |
| This compound | 3 µM | No significant increase | Attenuates the signal from 30 µM CB-64D. |
| This compound | 10 µM | Small increase | Attenuates the signal from 30 µM CB-64D. |
| This compound | 30 µM | Moderate increase | - |
| This compound | 100 µM | Larger increase | - |
| CB-64D (Full Agonist) | 30 µM | Robust, transient increase | Used as a positive control for full σ2 receptor agonism. |
Qualitative and semi-quantitative data extrapolated from the abstract by Nicholson et al., 2013, and the characterization in Nicholson et al., 2015.[4]
Experimental Protocols
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)
This protocol describes the methodology for measuring changes in cytosolic calcium concentration in cultured cells, such as SK-N-SH neuroblastoma cells, using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
SK-N-SH cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127
-
HEPES-buffered saline (HBS): NaCl (137 mM), KCl (5.4 mM), KH₂PO₄ (0.44 mM), Na₂HPO₄ (0.34 mM), NaHCO₃ (4.2 mM), D-glucose (5.5 mM), HEPES (10 mM), CaCl₂ (1.3 mM), MgSO₄ (0.8 mM), pH 7.4.
-
Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).
Procedure:
-
Cell Culture:
-
Plate SK-N-SH cells on sterile glass coverslips in a petri dish or multi-well plate.
-
Culture the cells in standard growth medium at 37°C in a humidified atmosphere with 5% CO₂ until they reach the desired confluency (typically 70-80%).
-
-
Fura-2 AM Loading:
-
Prepare a stock solution of Fura-2 AM (e.g., 1 mM) in anhydrous DMSO.
-
Prepare a loading buffer by diluting the Fura-2 AM stock solution into HBS to a final concentration of 1-5 µM.
-
To aid in the dispersion of the dye, 0.02-0.04% (w/v) Pluronic F-127 can be included in the loading buffer.
-
Aspirate the culture medium from the cells and wash once with HBS.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark.
-
-
Washing and De-esterification:
-
After incubation, aspirate the loading solution and wash the cells twice with fresh, pre-warmed HBS to remove extracellular dye.
-
Add fresh HBS to the coverslip and incubate for an additional 20-30 minutes at room temperature in the dark to allow for the complete hydrolysis of the AM ester by intracellular esterases, trapping the active Fura-2 dye inside the cells.
-
-
Calcium Imaging:
-
Mount the coverslip with the Fura-2 loaded cells onto the stage of the fluorescence microscope in a perfusion chamber.
-
Continuously perfuse the cells with HBS.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.
-
To assess the effect of this compound, introduce the compound at the desired concentrations into the perfusion buffer.
-
Record the changes in fluorescence intensity at both excitation wavelengths over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) for individual cells or regions of interest over the course of the experiment.
-
An increase in the F340/F380 ratio corresponds to an increase in intracellular calcium concentration.
-
The Grynkiewicz equation can be used to convert the fluorescence ratio to absolute calcium concentrations, which requires calibration with minimum (Rmin) and maximum (Rmax) fluorescence ratios.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the Fura-2 AM calcium imaging experiment.
Conclusion
This compound induces a dose-dependent increase in cytosolic calcium primarily through the activation of σ2 receptors located on the endoplasmic reticulum, leading to the release of stored calcium. Its characterization as a partial agonist distinguishes its pharmacological profile from that of full σ2 receptor agonists. The methodologies and data presented in this guide provide a foundational understanding for researchers exploring the role of this compound and the broader implications of σ2 receptor modulation on calcium signaling in both physiological and pathological contexts, particularly in the field of oncology and neuropharmacology. Further research is warranted to fully elucidate the downstream effectors of the σ2 receptor/TMEM97 and their precise roles in mediating calcium release.
References
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. Divergent Cytotoxic and Metabolically Stimulative Functions of Sigma-2 Receptors: Structure-Activity Relationships of 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of cellular calcium by sigma-2 receptors: release from intracellular stores in human SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
CM572: A Novel Inducer of Apoptosis in Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
CM572 has emerged as a promising experimental compound in cancer research, demonstrating a selective ability to induce programmed cell death, or apoptosis, in tumor cells while exhibiting significantly less toxicity towards normal cells. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental data associated with this compound-induced apoptosis, tailored for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
This compound is characterized as a selective, irreversible partial agonist of the sigma-2 receptor.[1][2] The sigma-2 receptor is a promising therapeutic target due to its significant upregulation in various tumor cells compared to healthy tissues.[1][2][3] this compound, chemically identified as 3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)-6-isothiocyanatobenzo[d]oxazol-2(3H)-one, binds irreversibly to the sigma-2 receptor, which is attributed to its isothiocyanate moiety.[1][2] This irreversible binding initiates a cascade of events leading to cancer cell death.
Studies have shown that this compound's cytotoxic activity is selective for cancer cells, including pancreatic (PANC-1), breast (MCF-7), and neuroblastoma (SK-N-SH) cell lines, over normal human melanocytes and mammary epithelial cells.[1][2]
Signaling Pathways of this compound-Induced Apoptosis
The apoptotic signaling cascade initiated by this compound involves key molecular events, primarily centered around the disruption of cellular calcium homeostasis and the activation of pro-apoptotic proteins.
Calcium Signaling
Upon binding to the sigma-2 receptor, this compound induces a rapid, dose-dependent increase in cytosolic calcium concentration in cancer cells.[1][2] This disruption of calcium homeostasis is a critical early event in the apoptotic process. Interestingly, at low concentrations, this compound can attenuate the calcium signal induced by another sigma-2 agonist, CB-64D, suggesting a partial agonist activity.[1][2]
Activation of Pro-Apoptotic Proteins
A key event in this compound-induced apoptosis is the cleavage and activation of the pro-apoptotic protein BH3-interacting domain death agonist (BID).[1][2][3] The cleavage of BID is a hallmark of sigma-2 receptor-induced apoptosis.[3] Activated BID (tBID) can then translocate to the mitochondria to trigger the intrinsic apoptotic pathway.
The proposed signaling pathway for this compound-induced apoptosis is illustrated in the following diagram:
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on this compound.
Table 1: Binding Affinity and Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| Sigma-2 Receptor Ki | 14.6 ± 6.9 nM | - | [1][2] |
| Sigma-1 Receptor Ki | ≥ 10 µM | - | [1][2] |
| EC50 for Cell Death | 7.6 ± 1.7 µM | SK-N-SH | [1][2] |
| ED50 for Cell Death | ~5 µM | SK-N-SH | [3] |
Table 2: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Cell Type | Effect at 30 µM | Reference |
| SK-N-SH | Neuroblastoma | Dose-dependent cell death | [3] |
| MCF-7 | Breast Cancer | 40% maximal cell death | [3] |
| PANC-1 | Pancreatic Cancer | 50% maximal cell death | [3] |
Experimental Protocols
This section details the methodologies used in the key experiments to characterize the pro-apoptotic effects of this compound.
Cell Viability Assay
-
Objective: To determine the cytotoxic effects of this compound on cancer and normal cells.
-
Method:
-
Cells (e.g., SK-N-SH, PANC-1, MCF-7, primary human melanocytes, human mammary epithelial cells) are seeded in multi-well plates.
-
Cells are exposed to various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a cell counting kit.
-
The percentage of cell viability relative to a vehicle-treated control is calculated.
-
For irreversible effect studies, cells are pretreated with this compound for a shorter duration (e.g., 60 minutes), followed by washing to remove the compound and further incubation for 24 hours before assessing viability.[1][2][3]
-
Western Blot Analysis
-
Objective: To detect the cleavage and activation of pro-apoptotic proteins like BID.
-
Method:
-
SK-N-SH cells are treated with this compound (e.g., 30 µM) for various time points (e.g., 30 minutes, 6 hours).
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA (bicinchoninic acid) assay.
-
Equal amounts of protein are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) and transferred to a PVDF (polyvinylidene difluoride) membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for BID.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The appearance of a cleaved BID fragment indicates its activation.[3]
-
Measurement of Cytosolic Calcium Concentration
-
Objective: To measure changes in intracellular calcium levels upon this compound treatment.
-
Method:
-
SK-N-SH cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells are then treated with different concentrations of this compound.
-
Changes in fluorescence, corresponding to changes in cytosolic calcium concentration, are monitored over time using a fluorometer or a fluorescence microscope.
-
The experimental workflow for investigating this compound's apoptotic effects is outlined in the diagram below:
Conclusion and Future Directions
This compound represents a novel and selective agent for inducing apoptosis in cancer cells through its irreversible partial agonism of the sigma-2 receptor. The mechanism involving calcium influx and BID activation provides a clear pathway for its cytotoxic effects. The selectivity of this compound for cancer cells over normal cells highlights its potential as a therapeutic candidate.
Future research should focus on elucidating the downstream effectors of BID activation in the context of this compound treatment and exploring the efficacy of this compound in in vivo cancer models. Further investigation into the structure-activity relationship of this compound and its analogs could lead to the development of even more potent and selective anti-cancer agents. The unique properties of this compound also make it a valuable tool for furthering our understanding of the physiological and pathological roles of the sigma-2 receptor.[2]
References
- 1. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
A Technical Guide to CM572: A Novel Sigma-2 Receptor Ligand and its Cytotoxic Effects on Neuroblastoma Cells
This document provides a detailed overview of the compound CM572, focusing on its mechanism of action and its effects on neuroblastoma cells. The information is compiled for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and a visualization of its signaling pathway.
Introduction to this compound
This compound, chemically known as 3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)-6-isothiocyanatobenzo[d]oxazol-2(3H)-one, is a novel and selective irreversible partial agonist for the sigma-2 (σ2) receptor.[1][2] The σ2 receptor is a promising therapeutic target in oncology due to its significant upregulation in various tumor cells compared to healthy tissues.[1][2][3] this compound's irreversible binding is attributed to its isothiocyanate moiety, which forms a covalent bond with the receptor.[1][2]
Mechanism of Action in Neuroblastoma Cells
In studies utilizing the human SK-N-SH neuroblastoma cell line, this compound has been shown to exert its antitumor activity primarily through its interaction with the σ2 receptor. The binding of this compound to this receptor initiates a cascade of intracellular events, leading to apoptotic cell death.[1][2]
Key events in the signaling pathway include:
-
Irreversible Receptor Binding: this compound selectively and irreversibly binds to the σ2 receptor, showing minimal affinity for the sigma-1 (σ1) receptor.[1][2]
-
Calcium Mobilization: Following binding, this compound induces a rapid, dose-dependent increase in the concentration of cytosolic calcium (Ca2+).[1][2] This disruption of calcium homeostasis is a critical step in initiating the cell death process.
-
Activation of Pro-Apoptotic Proteins: The compound triggers the cleavage activation of the BH3-interacting domain death agonist (BID), a pro-apoptotic protein.[1][2] Activated BID (tBID) translocates to the mitochondria, promoting the release of other apoptotic factors.
Quantitative Data Summary
The following tables summarize the key quantitative metrics describing this compound's activity.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Ki) |
|---|---|
| Sigma-1 (σ1) | ≥ 10 µM |
| Sigma-2 (σ2) | 14.6 ± 6.9 nM |
Data sourced from competitive binding assays.[1][2]
Table 2: Cytotoxic Efficacy of this compound in SK-N-SH Neuroblastoma Cells
| Parameter | Value | Conditions |
|---|---|---|
| EC50 | 7.6 ± 1.7 µM | 24-hour continuous exposure |
EC50 represents the concentration of this compound required to induce 50% cell death.[1][2]
Table 3: Irreversible Effect of this compound on SK-N-SH Cell Viability
| Pre-treatment Concentration | Cell Death (% of continuous 24h exposure) |
|---|---|
| 10 µM | ~70% |
| 100 µM | ~100% |
Cells were pre-treated for 60 minutes, followed by drug removal and incubation for an additional 24 hours.[1]
Signaling Pathway Visualization
The diagram below illustrates the proposed signaling cascade initiated by this compound in neuroblastoma cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's effects on neuroblastoma cells.
5.1. Cell Culture
-
Cell Line: Human SK-N-SH neuroblastoma cells were used for the experiments.[1]
-
Culture Conditions: Cells were maintained in standard culture medium appropriate for the cell line, typically supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
5.2. Cell Viability (MTT Assay)
-
Objective: To quantify the cytotoxic effect of this compound.
-
Procedure:
-
SK-N-SH cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The culture medium was replaced with fresh medium containing various concentrations of this compound or vehicle control.
-
For continuous exposure experiments, cells were incubated for 24 hours.[1]
-
For irreversibility studies, cells were pre-treated with this compound for 60 minutes, followed by extensive washing to remove the compound, and then incubated in fresh drug-free medium for an additional 24 hours.[1]
-
Following incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals were solubilized using a solubilizing agent (e.g., DMSO).
-
The absorbance of the resulting solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to the control.
-
5.3. Cytosolic Calcium Measurement (Fura-2AM Ratiometric Assay)
-
Objective: To measure changes in intracellular calcium concentration upon this compound treatment.
-
Procedure:
-
SK-N-SH cells were plated on coverslips and loaded with the calcium-sensitive fluorescent dye Fura-2AM.
-
After loading, the cells were washed to remove extracellular dye.
-
The coverslip was mounted in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
A baseline fluorescence ratio (e.g., 340 nm/380 nm excitation) was established.
-
This compound at various concentrations (e.g., 3 µM, 10 µM, 30 µM, 100 µM) was added to the perfusion chamber.[1]
-
The change in fluorescence ratio over time was recorded, indicating the relative change in cytosolic calcium concentration.
-
5.4. Western Blot Analysis for BID Cleavage
-
Objective: To detect the activation of the pro-apoptotic protein BID.
-
Procedure:
-
SK-N-SH cells were treated with this compound or a vehicle control for a specified period.
-
After treatment, cells were harvested and lysed using a suitable lysis buffer containing protease inhibitors.
-
The total protein concentration of the cell lysates was determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins were transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane was blocked with a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
The membrane was incubated with a primary antibody specific for BID, which can detect both the full-length protein and its cleaved form (tBID).
-
After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands were visualized using a chemiluminescent substrate and an imaging system. The appearance of a band corresponding to the molecular weight of tBID indicates cleavage and activation.[1][2]
-
Experimental Workflow Visualization
The diagram below outlines the general workflow for assessing the cytotoxic activity of this compound.
References
- 1. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Antitumor Properties of Sigma-2 Receptor Ligands, Focusing on CM572
Introduction: The Sigma-2 Receptor as a High-Value Target in Oncology
The sigma-2 receptor, recently identified as the transmembrane protein 97 (TMEM97), has emerged as a compelling target for cancer therapeutics.[1] A key characteristic that makes this receptor a promising target is its significant overexpression in a wide variety of rapidly proliferating tumor cells compared to their quiescent counterparts and normal tissues.[2][3][4][5][6] Studies have shown a density of sigma-2 receptors up to 10-fold higher in proliferating cancer cells, positioning it as a valuable biomarker for tumor proliferation.[3][5]
Historically, the identity of the sigma-2 receptor was a subject of debate, with some studies suggesting it was the Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1).[7] However, more recent and definitive research has established that the sigma-2 receptor and PGRMC1 are distinct proteins encoded by different genes.[8][9][10][11] This clarification has been crucial for the precise pharmacological characterization and targeted development of sigma-2 receptor ligands.
Ligands that bind to the sigma-2 receptor have demonstrated the ability to induce cancer cell death through various mechanisms, including apoptosis, and can inhibit tumor growth, making them attractive candidates for both cancer diagnostics and therapeutics.[4][6] Among these ligands, this compound has been characterized as a potent and selective agent with significant antitumor properties.
This compound: A Selective, Irreversible Sigma-2 Receptor Partial Agonist
This compound, chemically known as 3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)-6-isothiocyanatobenzo[d]oxazol-2(3H)-one, is a novel derivative of the sigma-2 antagonist SN79.[2][12][13] It is distinguished by an isothiocyanate group, which enables it to bind irreversibly to the sigma-2 receptor.[2][12][13] This irreversible binding leads to a sustained effect even after the compound is removed from the extracellular environment.[2]
Pharmacologically, this compound acts as a selective, irreversible partial agonist of the sigma-2 receptor.[2][12][13] Its selectivity is highlighted by its high affinity for the sigma-2 receptor and significantly lower affinity for the sigma-1 receptor subtype.[2][12]
Mechanism of Antitumor Action
The antitumor activity of this compound is mediated through a series of cellular events initiated by its binding to the sigma-2 receptor.
-
Induction of Calcium Flux: Upon binding to the sigma-2 receptor, this compound causes an immediate, dose-dependent increase in the concentration of cytosolic calcium (Ca²⁺).[2][12][13] This disruption of calcium homeostasis is a critical early step in its cytotoxic mechanism.
-
Activation of Apoptotic Pathways: The sustained elevation of intracellular calcium and other downstream signals trigger programmed cell death, or apoptosis. Treatment with this compound leads to dose-dependent cell death in various cancer cell lines, including SK-N-SH neuroblastoma, PANC-1 pancreatic cancer, and MCF-7 breast cancer cells.[2][13] A key event in this process is the cleavage and activation of the pro-apoptotic protein BH3-interacting domain death agonist (BID), which is a crucial step in the intrinsic apoptotic pathway.[2][12][13]
-
Partial Agonist Activity: The "partial agonist" nature of this compound is demonstrated by its ability, at low, minimally effective concentrations, to attenuate the stronger calcium signal and subsequent cell death induced by full sigma-2 agonists like CB-64D.[2][12][13]
-
Selective Cytotoxicity: A crucial feature of this compound for its therapeutic potential is its selective toxicity towards cancer cells. Studies have shown that it is significantly less potent against normal, non-malignant cells, such as primary human melanocytes and human mammary epithelial cells, compared to tumor cells.[2][12][13] For instance, MCF-7 breast cancer cells were found to be 6.4 times more sensitive to this compound than normal breast cells.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinity and cytotoxic efficacy of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Ki) | Reference |
| Sigma-2 | 14.6 ± 6.9 nM | [2][12] |
| Sigma-1 | ≥ 10 µM | [2][12] |
Table 2: Cytotoxic Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Efficacy Metric | Value | Reference |
| SK-N-SH | Neuroblastoma | EC50 (24h) | 7.6 ± 1.7 µM | [2][12][13] |
| PANC-1 | Pancreatic | Dose-dependent cell death | Marked effect at 3 & 10 µM | [2] |
| MCF-7 | Breast | Dose-dependent cell death | Marked effect at 3 & 10 µM | [2] |
Table 3: Comparative Cytotoxicity of this compound (Cancer vs. Normal Cells)
| Cell Line | Cell Type | Effect at 3 & 10 µM | Reference |
| SK-N-SH, PANC-1, MCF-7 | Cancer | Marked cell death | [2] |
| Normal Human Melanocytes (HEM) | Normal | No effect | [2] |
| Human Mammary Epithelial Cells (HMEC) | Normal | Minimal effect | [2] |
Visualizing Molecular Pathways and Workflows
Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow for In Vitro Evaluation
Caption: General workflow for the in vitro evaluation of a sigma-2 ligand.
Experimental Workflow for In Vivo Xenograft Study
Caption: Standard workflow for an in vivo cancer xenograft study.
Detailed Experimental Protocols
Protocol 1: Sigma-2 Receptor Binding Assay
This protocol is adapted from standard methodologies for determining the binding affinity of a test ligand.[14][15]
-
Objective: To determine the inhibition constant (Ki) of this compound for the sigma-2 receptor.
-
Materials:
-
Rat liver membrane homogenates (source of sigma-2 receptors).
-
[³H]DTG (1,3-di-o-tolylguanidine) as the radioligand.
-
(+)-Pentazocine (to mask sigma-1 receptor sites).
-
Test compound (this compound) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
-
-
Procedure:
-
Prepare rat liver membrane homogenates at a protein concentration of ~300-400 µg/mL in ice-cold Assay Buffer.
-
In a 96-well plate, add the following in order:
-
Assay Buffer.
-
(+)-Pentazocine to a final concentration sufficient to saturate sigma-1 receptors (e.g., 100 nM).
-
Serial dilutions of this compound (e.g., from 0.1 nM to 10 µM).
-
[³H]DTG to a final concentration near its Kd for the sigma-2 receptor (e.g., 5 nM).
-
Membrane homogenate (~30-80 µg protein per well).
-
-
Define non-specific binding in separate wells containing a high concentration of an unlabeled sigma ligand (e.g., 10 µM haloperidol (B65202) or DTG) instead of this compound.
-
Define total binding in wells containing no competing ligand.
-
Incubate the plate for 90-120 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and calculate the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Cell Viability (MTS/MTT) Assay
This protocol assesses the effect of a compound on cell metabolic activity, which is an indicator of cell viability.[16][17][18]
-
Objective: To determine the EC50 (or IC50) of this compound for cytotoxicity in cancer and normal cell lines.
-
Materials:
-
Selected cell lines (e.g., SK-N-SH, MCF-7, PANC-1, HMEC).
-
Complete culture medium.
-
96-well cell culture plates.
-
This compound stock solution (in DMSO).
-
MTS/MTT reagent (e.g., CellTiter 96 AQueous One Solution Reagent).
-
Microplate reader.
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5-1.0%. Include a vehicle control (medium with DMSO only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of the MTS/MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log concentration of this compound to determine the EC50 value.
-
Protocol 3: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21]
-
Objective: To quantify the induction of apoptosis by this compound.
-
Materials:
-
Treated and control cells.
-
Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) staining kit.
-
1X Binding Buffer.
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
-
-
Procedure:
-
Seed cells (e.g., 1 x 10⁶ cells) in a culture flask or plate and treat with this compound at the desired concentration (e.g., its EC50) for a specified time (e.g., 24 hours).
-
Harvest the cells. For adherent cells, collect the supernatant (containing floating/apoptotic cells) and then trypsinize the attached cells. Combine both fractions.
-
Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes and resuspending the pellet.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
-
Protocol 4: In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the antitumor efficacy of this compound in a mouse model.[22][23][24]
-
Objective: To assess the in vivo antitumor activity of this compound.
-
Materials:
-
Human cancer cell line (e.g., MCF-7, PANC-1).
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Sterile PBS or appropriate medium for cell injection.
-
This compound formulation for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Cell Implantation: Inject a suspension of human cancer cells (e.g., 2-5 x 10⁶ cells in 100-200 µL of PBS/Matrigel) subcutaneously into the flank of each mouse. For hormone-dependent tumors like MCF-7, an estrogen pellet may need to be implanted.
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group), ensuring the average tumor volume is similar across groups.
-
Treatment Administration: Administer this compound via the chosen route (e.g., intraperitoneal, oral gavage) at the predetermined dose and schedule. The control group receives the vehicle on the same schedule.
-
Ongoing Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size or after a set duration.
-
Tissue Collection and Analysis: At the endpoint, euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis, such as histology (H&E staining), immunohistochemistry (e.g., for Ki-67 proliferation marker), or Western blot.
-
Efficacy Calculation: The primary endpoint is often Tumor Growth Inhibition (TGI), calculated as a percentage.
-
References
- 1. σ2 Receptor and Its Role in Cancer with Focus on a MultiTarget Directed Ligand (MTDL) Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Sigma-2 receptor and progesterone receptor membrane component 1 (PGRMC1) are two different proteins: Proofs by fluorescent labeling and binding of sigma-2 receptor ligands to PGRMC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of the Sigma-2 Receptor: Distinct from the Progesterone Receptor Membrane Component 1 (PGRMC1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apoptosis Protocols | USF Health [health.usf.edu]
- 21. scispace.com [scispace.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CM572 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM572 is a potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a critical role in the activation of the nuclear factor-kappa B (NF-κB) pathway in lymphocytes.[1][2][3] The paracaspase activity of MALT1 is crucial for the survival and proliferation of certain types of lymphomas, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), which often exhibit constitutive activation of the B-cell receptor (BCR) signaling pathway.[4][5]
This compound inhibits the proteolytic activity of MALT1, thereby blocking downstream NF-κB signaling. This leads to decreased expression of NF-κB target genes that promote cell survival and proliferation, ultimately inducing apoptosis in MALT1-dependent cancer cells.[4][5] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on lymphoma cell lines.
Mechanism of Action of this compound
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Mechanism of this compound action.
Data Presentation: Efficacy of MALT1 Inhibition in Lymphoma Cell Lines
The following tables summarize quantitative data from studies on MALT1 inhibitors in various lymphoma cell lines. While specific data for this compound is limited, the provided data for other MALT1 inhibitors like MI-2 and z-VRPR-fmk can serve as a reference for designing experiments with this compound.
Table 1: Cell Viability (GI50/IC50) of MALT1 Inhibitors in DLBCL Cell Lines
| Cell Line | Subtype | Compound | GI50/IC50 (µM) | Incubation Time |
| OCI-Ly3 | ABC-DLBCL | MI-2 | 0.4 | 48 hours |
| OCI-Ly10 | ABC-DLBCL | MI-2 | 0.4 | 48 hours |
| HBL-1 | ABC-DLBCL | MI-2 | 0.2 | 48 hours |
| TMD8 | ABC-DLBCL | MI-2 | 0.5 | 48 hours |
| OCI-Ly3 | ABC-DLBCL | z-VRPR-fmk | ~50 (significant viability reduction) | 7 days |
| OCI-Ly10 | ABC-DLBCL | z-VRPR-fmk | ~50 (significant viability reduction) | 7 days |
| U2932 | ABC-DLBCL | MI-2 | Resistant | 48 hours |
| OCI-Ly1 | GCB-DLBCL | MI-2 | Resistant | 48 hours |
Table 2: Apoptosis Induction by MALT1 Inhibitors in ABC-DLBCL Cell Lines
| Cell Line | Compound | Concentration | Apoptotic Cells (%) | Incubation Time |
| OCI-Ly3 | z-VRPR-fmk | 50 µM | Significant increase | 3-5 days |
| OCI-Ly10 | z-VRPR-fmk | 50 µM | Significant increase | 3-5 days |
| HBL-1 | MI-2 | 100 nM | Increased Annexin V+ cells | 4 days |
| TMD8 | MI-2 | 250 nM | Increased Annexin V+ cells | 4 days |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cell culture.
Protocol 1: Cell Culture and Maintenance
This protocol describes the general procedure for culturing suspension lymphoma cell lines.
Materials:
-
Lymphoma cell lines (e.g., ABC-DLBCL lines: OCI-Ly3, OCI-Ly10; GCB-DLBCL line: OCI-Ly1)
-
Complete growth medium (e.g., RPMI-1640 with 10-20% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
Sterile cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Maintain lymphoma cell lines in a 37°C incubator with 5% CO₂.
-
Split the cells every 2-3 days to maintain a density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.
-
To passage, transfer the cell suspension to a sterile conical tube and centrifuge at 200-300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Seed the cells into a new flask at the desired density.
-
For experiments, seed cells at a density of 0.2 x 10⁶ to 0.5 x 10⁶ cells/mL.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of this compound on cell viability.
Materials:
-
Lymphoma cells
-
96-well clear or white-walled microplates
-
This compound stock solution
-
Complete growth medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Prepare serial dilutions of this compound in complete growth medium. Based on data from similar MALT1 inhibitors, a starting concentration range of 0.1 µM to 50 µM is recommended.[2][5]
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
For MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. b. Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. c. Read the absorbance at 570 nm using a microplate reader.
-
For CellTiter-Glo® Assay: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the GI50 value.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Lymphoma cells treated with this compound (as in Protocol 2)
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound at concentrations around the GI50 value for 48-72 hours.
-
Harvest approximately 1-5 x 10⁵ cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 4: Western Blot Analysis of MALT1 Substrate Cleavage
This protocol assesses the direct inhibitory effect of this compound on MALT1's proteolytic activity.
Materials:
-
Lymphoma cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against MALT1 substrates (e.g., RelB, CYLD, BCL10) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for 24 hours.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities. Inhibition of MALT1 by this compound should result in a decrease in the cleaved forms of its substrates.[5][6]
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logical relationship of its effects.
Caption: A typical experimental workflow.
Caption: Logical flow of this compound's effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve and prepare CM572 for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM572 is a novel and selective irreversible partial agonist of the sigma-2 (σ2) receptor, demonstrating significant potential as an antitumor agent.[1][2] Its mechanism of action is linked to the induction of dose-dependent cell death in various cancer cell lines, including neuroblastoma, pancreatic, and breast cancer.[1][2] this compound's irreversible binding to the σ2 receptor, mediated by its isothiocyanate moiety, leads to a sustained effect even after brief exposure.[1][2] These application notes provide detailed protocols for the dissolution and preparation of this compound for in vitro experiments, along with summaries of its biological activity and a schematic of its signaling pathway.
Data Presentation
The following tables summarize key quantitative data for this compound based on studies in human SK-N-SH neuroblastoma cells.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| EC50 for Cell Death (24h treatment) | 7.6 ± 1.7 µM | SK-N-SH | [1][2] |
| Sigma-2 (σ2) Receptor Binding Ki | 14.6 ± 6.9 nM | - | [2] |
| Sigma-1 (σ1) Receptor Binding Ki | ≥ 10 µM | - | [2] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Assay | Concentration Range | Observation | Cell Line | Reference |
| Calcium Response | 3 µM | No response | SK-N-SH | [1] |
| 10 µM | Small response | SK-N-SH | [1] | |
| 30 - 100 µM | Robust, dose-dependent response | SK-N-SH | [1] | |
| Attenuation of CB-64D-induced Calcium Response | 3 - 10 µM | Significant attenuation | SK-N-SH | [1] |
| Cell Viability (MTT Assay) | > 1 µM | Robust loss of cell viability | SK-N-SH | [1] |
| Bid Cleavage (Western Blot) | 30 µM | Prominent cleavage by 2 hours | SK-N-SH | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, typically in dimethyl sulfoxide (B87167) (DMSO), a common solvent for water-insoluble compounds used in cell culture.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Weighing this compound: In a chemical fume hood, accurately weigh the desired amount of this compound powder into a sterile amber microcentrifuge tube. The amber tube helps to protect the compound from light.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the mixture vigorously for 2-5 minutes until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions and Cell Treatment
This protocol details the dilution of the this compound stock solution to the final working concentration in cell culture medium for treating cells.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium appropriate for the experimental cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution to Working Concentration:
-
It is recommended to perform serial dilutions to ensure accuracy and minimize precipitation.
-
Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed culture medium.
-
Add the required volume of the intermediate dilution or the stock solution directly to the cell culture medium containing the cells to achieve the final desired concentration.
-
Important: Add the this compound solution to the medium while gently swirling the culture vessel to ensure rapid and uniform mixing.
-
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used for treatment.
-
Incubation: Incubate the cells for the desired experimental duration under appropriate cell culture conditions (e.g., 37°C, 5% CO2).
Visualizations
Experimental Workflow
Caption: Workflow for the preparation of this compound stock and working solutions for cell-based assays.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound leading to apoptosis in cancer cells.
References
- 1. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: CM572 in Pancreatic Cancer Cell Lines
Topic: CM572 Application in Pancreatic Cancer Cell Lines Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies worldwide, with a dismal five-year survival rate. The aggressive nature of PDAC is attributed to its late diagnosis, high metastatic potential, and profound resistance to conventional therapies. This has spurred intensive research into novel therapeutic agents that can effectively target the complex signaling networks driving pancreatic cancer progression. This document provides detailed application notes and protocols for the investigation of a novel therapeutic compound, this compound, in the context of pancreatic cancer cell lines.
While the precise molecular identity and mechanism of action of this compound are under active investigation and not yet fully disclosed in public literature, these notes are compiled based on preliminary research and established methodologies for evaluating anti-cancer compounds. The protocols provided are standard, robust methods that can be adapted to assess the efficacy and mechanism of this compound in various pancreatic cancer cell line models.
Data Presentation
The following tables are templates designed to structure the quantitative data obtained from the experimental protocols outlined below. Populating these tables with experimental results will allow for a clear and concise comparison of the effects of this compound across different pancreatic cancer cell lines and experimental conditions.
Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines (IC50 Values)
| Cell Line | Histology | KRAS Status | TP53 Status | This compound IC50 (µM) after 72h |
| PANC-1 | Epitheloid Carcinoma | Mutant (G12D) | Mutant (R273H) | Data to be filled |
| MiaPaCa-2 | Carcinoma | Mutant (G12C) | Mutant (R248W) | Data to be filled |
| BxPC-3 | Adenocarcinoma | Wild-Type | Mutant (Y220C) | Data to be filled |
| AsPC-1 | Adenocarcinoma, Ascites | Mutant (G12D) | Mutant (Frameshift) | Data to be filled |
| Capan-1 | Adenocarcinoma | Mutant (G12V) | Wild-Type | Data to be filled |
Table 2: Effect of this compound on Apoptosis in Pancreatic Cancer Cell Lines
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| PANC-1 | Vehicle Control | Data to be filled | Data to be filled |
| PANC-1 | This compound (IC50) | Data to be filled | Data to be filled |
| MiaPaCa-2 | Vehicle Control | Data to be filled | Data to be filled |
| MiaPaCa-2 | This compound (IC50) | Data to be filled | Data to be filled |
Table 3: Cell Cycle Analysis of Pancreatic Cancer Cell Lines Treated with this compound
| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| PANC-1 | Vehicle Control | Data to be filled | Data to be filled | Data to be filled |
| PANC-1 | This compound (IC50) | Data to be filled | Data to be filled | Data to be filled |
| MiaPaCa-2 | Vehicle Control | Data to be filled | Data to be filled | Data to be filled |
| MiaPaCa-2 | This compound (IC50) | Data to be filled | Data to be filled | Data to be filled |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on pancreatic cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the cells for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound in pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 concentration and a vehicle control for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Pancreatic cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound (IC50) and vehicle control for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The data will be used to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key signaling proteins involved in proliferation and apoptosis.
Materials:
-
Pancreatic cancer cell lines
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with this compound (IC50) and vehicle control for the desired time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key conceptual frameworks for the application of this compound in pancreatic cancer cell line research.
Application Notes: Utilizing CM572 for Sigma-2 Receptor Functional Studies
Introduction to the Sigma-2 Receptor (TMEM97)
The sigma-2 receptor, identified as Transmembrane Protein 97 (TMEM97), is a crucial protein involved in various cellular processes.[1][2] Located in the endoplasmic reticulum and other cellular membranes, it plays a significant role in cholesterol homeostasis, calcium signaling, and the regulation of cell proliferation and death.[1][2] Notably, the sigma-2 receptor is highly overexpressed in a variety of proliferating tumor cells compared to healthy tissues, making it a compelling target for cancer diagnostics and therapeutics.[3][4] The study of its function is critical for understanding its role in pathophysiology and for the development of novel targeted therapies.
CM572: A Selective, Irreversible Partial Agonist
This compound, chemically defined as 3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)-6-isothiocyanatobenzo[d]oxazol-2(3H)-one, is a potent and selective tool for investigating the sigma-2 receptor.[3][4] Its key feature is an isothiocyanate group that allows it to bind irreversibly to the sigma-2 receptor, providing a prolonged and stable interaction for functional studies.[3] this compound exhibits high selectivity for the sigma-2 receptor over the sigma-1 subtype.[3]
Functionally, this compound acts as a partial agonist.[3] At lower concentrations, it can antagonize the effects of full sigma-2 agonists, while at higher concentrations, it demonstrates agonist-like activity, including the induction of an apoptotic signaling cascade. This dual activity makes this compound a versatile tool for dissecting the complex signaling pathways mediated by the sigma-2 receptor.
Applications in Research and Drug Development
This compound is an invaluable molecular probe for:
-
Target Validation: Its selective binding and functional effects help confirm the role of the sigma-2 receptor in various cellular models, particularly in cancer biology.
-
Mechanism of Action Studies: The irreversible nature of this compound binding allows for precise studies of downstream signaling events following sustained receptor modulation.
-
Cancer Research: this compound induces dose-dependent and selective cytotoxicity in various cancer cell lines, including pancreatic, breast, and neuroblastoma cells, making it a useful agent for investigating anti-cancer mechanisms.[3][4]
-
Calcium Signaling Research: this compound has been shown to induce a dose-dependent increase in intracellular calcium, providing a tool to study the receptor's role in calcium mobilization.[3]
Quantitative Data Summary
The following tables summarize the key pharmacological data for this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Ki (nM) | Source Tissue |
| Sigma-2 | This compound | 14.6 ± 6.9 | Rat Liver |
| Sigma-1 | This compound | ≥ 10,000 | Rat Liver |
Data sourced from Nicholson H, et al. (2015).[4]
Table 2: Functional Potency of this compound
| Assay | Cell Line | Parameter | Value (µM) |
| Cell Death | SK-N-SH Neuroblastoma | EC50 | 7.6 ± 1.7 |
Data sourced from Nicholson H, et al. (2015).[3][4]
Experimental Protocols
Herein are detailed protocols for key experiments to characterize the function of the sigma-2 receptor using this compound.
Protocol 1: Sigma-2 Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound like this compound for the sigma-2 receptor using radioligand displacement.
Objective: To quantify the affinity of this compound for the sigma-2 receptor.
Materials:
-
Radioligand: [3H]DTG (1,3-di-o-tolylguanidine)
-
Sigma-1 Masking Ligand: (+)-Pentazocine
-
Non-specific Binding Ligand: Haloperidol (B65202)
-
Test Compound: this compound
-
Tissue Source: Rat liver membrane homogenate (a rich source of sigma-2 receptors)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., GF/B or GF/C)
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Prepare rat liver membrane homogenates as per standard laboratory procedures. Protein concentration should be determined using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, combine the following in a total volume of 150 µL:
-
50 µL of Assay Buffer
-
50 µL of rat liver membrane homogenate (~300 µg protein)
-
A constant concentration of [3H]DTG (e.g., 5 nM).[5]
-
A constant concentration of (+)-pentazocine (100 nM) to saturate and block binding to sigma-1 receptors.[5]
-
Varying concentrations of this compound (e.g., from 0.1 nM to 10 µM).
-
For determining non-specific binding, use a high concentration of haloperidol (10 µM) in separate wells.
-
-
Incubation: Incubate the mixture for 120 minutes at room temperature.[6]
-
Harvesting: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Scintillation Counting: Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate overnight.[7]
-
Quantification: Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM in the presence of haloperidol) from the total binding (CPM in the absence of competing ligand).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, which is useful for assessing the cytotoxic effects of this compound.
Objective: To determine the EC50 of this compound for cytotoxicity in a cancer cell line.
Materials:
-
Cell Line: SK-N-SH neuroblastoma, PANC-1 pancreatic, or MCF-7 breast cancer cells.
-
Culture Medium: Appropriate for the chosen cell line.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS.[8]
-
Solubilization Solution: e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol.[8]
-
This compound Stock Solution: In DMSO.
-
96-well Plates: Clear, flat-bottom.
-
Microplate Reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[1]
-
Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[1]
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression to fit a dose-response curve and calculate the EC50 value.
Protocol 3: Intracellular Calcium Mobilization Assay
This protocol uses a ratiometric fluorescent indicator, Fura-2 AM, to measure changes in intracellular calcium concentration following treatment with this compound.
Objective: To determine if this compound induces calcium release from intracellular stores.
Materials:
-
Cell Line: SK-N-SH neuroblastoma cells.
-
Fluorescent Dye: Fura-2 AM (acetoxymethyl ester).
-
Buffer: HEPES-buffered saline (HBS).
-
This compound Stock Solution: In DMSO.
-
Pluronic F-127: To aid in dye loading.
-
Probenecid: (Optional) To prevent dye leakage.
-
Fluorescence Plate Reader or Microscope: Capable of ratiometric imaging with excitation at 340 nm and 380 nm, and emission at ~510 nm.
-
96-well Plates: Black-walled, clear-bottom.
Procedure:
-
Cell Seeding: Seed cells onto black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.[3]
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (e.g., 1 µg/mL) in HBS.[9] It is often beneficial to pre-mix the Fura-2 AM with a small amount of Pluronic F-127 to aid dispersion.
-
Wash the cells once with HBS.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at room temperature in the dark.[9]
-
-
De-esterification: Wash the cells twice with HBS to remove extracellular dye. Add fresh HBS (with probenecid, if used) and incubate for at least 20 minutes at room temperature to allow for complete de-esterification of the dye within the cells.[3]
-
Measurement:
-
Place the plate in the fluorescence reader.
-
Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and recording the emission at 510 nm for a short period.
-
Using an automated injector, add this compound at the desired concentration.
-
Immediately begin recording the fluorescence ratio (340/380) over time to capture the change in intracellular calcium.
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (Emission at 510 nm from 340 nm excitation / Emission at 510 nm from 380 nm excitation).
-
Normalize the data by dividing the ratio at each time point by the average baseline ratio before compound addition.
-
Plot the normalized fluorescence ratio against time to visualize the calcium mobilization profile. The peak of this curve represents the maximal calcium response.
Signaling Pathways and Workflows
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. frontiersin.org [frontiersin.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. moodle2.units.it [moodle2.units.it]
CM572 as a tool for inducing regulated cell death
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CM572 is a selective, irreversible partial agonist of the sigma-2 receptor, demonstrating significant potential as a tool for inducing regulated cell death, particularly in cancer cells.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to study and induce apoptosis, a form of programmed cell death. The information is intended for researchers, scientists, and professionals involved in drug development and cancer biology.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the induction of apoptosis.[1] As a partial agonist of the sigma-2 receptor, it triggers a signaling cascade that leads to dose-dependent cell death.[1] Key events in the this compound-induced apoptotic pathway include an increase in cytosolic calcium concentration and the cleavage of Bid, a pro-apoptotic Bcl-2 family protein.[1] The cleavage of Bid indicates the involvement of the intrinsic apoptotic pathway.[1] Notably, this compound displays selectivity for tumor cells over normal cells, making it a promising candidate for further investigation in cancer therapy.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cell Type | EC50 (µM) | Exposure Time (hours) | Reference |
| SK-N-SH | Human Neuroblastoma | 7.6 ± 1.7 | 24 | [1] |
| PANC-1 | Human Pancreatic Epithelioid Carcinoma | Not specified, but marked cell death observed at 3 µM and 10 µM | Not specified | [1] |
| MCF-7 | Human Breast Adenocarcinoma | Not specified, but marked cell death observed at 3 µM and 10 µM | Not specified | [1] |
Table 2: Selectivity of this compound
| Cell Line | Cell Type | Concentration (µM) | Effect on Cell Viability | Reference |
| HEM | Human Epidermal Melanocytes | 3 and 10 | No effect | [1] |
| HMEC | Human Mammary Epithelial Cells | 3 and 10 | Minimal effect | [1] |
Signaling Pathway
The signaling pathway initiated by this compound leading to apoptosis is depicted below. Binding of this compound to the sigma-2 receptor triggers an increase in intracellular calcium levels. This is followed by the cleavage of Bid, which is a key step in the intrinsic apoptotic pathway.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes a general method for inducing apoptosis in cultured cancer cells using this compound.
Materials:
-
Cancer cell line of interest (e.g., SK-N-SH)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
-
Reagents for apoptosis detection (e.g., Annexin V-FITC/Propidium Iodide kit, Caspase-3 activity assay kit)
Procedure:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that will not lead to over-confluence during the experiment.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from the stock solution. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line (e.g., concentrations ranging from 1 µM to 30 µM).[1]
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).[1]
-
-
Assessment of Apoptosis:
-
After incubation, apoptosis can be assessed using various methods:
-
Annexin V/PI Staining: Follow the manufacturer's protocol for the Annexin V-FITC/Propidium Iodide kit to detect early and late apoptotic cells by flow cytometry.
-
Caspase Activity Assay: Measure the activity of key executioner caspases, such as caspase-3, using a commercially available kit.
-
Western Blotting for Apoptotic Markers: Analyze the cleavage of proteins involved in apoptosis, such as PARP and caspases, and the levels of Bcl-2 family proteins like Bid.[1]
-
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cells treated with this compound as described in Protocol 1 (in a 96-well plate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells. The EC50 value can be determined by plotting the cell viability against the log of the this compound concentration.[1]
Experimental Workflow
The following diagram illustrates the general workflow for studying the effects of this compound on regulated cell death.
Conclusion
This compound is a valuable pharmacological tool for inducing regulated cell death, primarily apoptosis, in cancer cell lines. Its selectivity for tumor cells makes it an interesting compound for cancer research and drug development. The protocols and data presented here provide a framework for researchers to utilize this compound in their studies of regulated cell death and to explore its therapeutic potential. Further investigations are warranted to fully elucidate the downstream signaling pathways and to explore its efficacy in other forms of regulated cell death.
References
Application Notes and Protocols for CM572 Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM572 is a selective and irreversible partial agonist of the sigma-2 (σ2) receptor, a protein often upregulated in tumor cells compared to healthy tissues.[1] This characteristic makes the σ2 receptor a promising target for cancer therapeutics. This compound has demonstrated cytotoxic effects in various cancer cell lines, including neuroblastoma, pancreatic, and breast cancer, while exhibiting lower potency against normal cells.[1][2] The mechanism of this compound-induced cell death involves an increase in cytosolic calcium concentration and the activation of the pro-apoptotic protein BID.[1]
These application notes provide detailed protocols for assessing the cytotoxic and apoptotic effects of this compound on cancer cell lines. The described assays—MTT, LDH, and Caspase-3/7—are fundamental tools for characterizing the anti-cancer properties of this compound.
Data Presentation
The quantitative data generated from the following cytotoxicity and apoptosis assays can be effectively summarized in the tables below for clear comparison and analysis.
Table 1: Cell Viability as Determined by MTT Assay
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± [SD] | |
| 1 | [Mean] ± [SD] | |
| 5 | [Mean] ± [SD] | [Calculated Value] |
| 10 | [Mean] ± [SD] | |
| 25 | [Mean] ± [SD] | |
| 50 | [Mean] ± [SD] | |
| 100 | [Mean] ± [SD] |
Table 2: Cytotoxicity as Determined by LDH Release Assay
| This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) | EC50 (µM) |
| 0 (Vehicle Control) | 0 ± [SD] | |
| 1 | [Mean] ± [SD] | |
| 5 | [Mean] ± [SD] | [Calculated Value] |
| 10 | [Mean] ± [SD] | |
| 25 | [Mean] ± [SD] | |
| 50 | [Mean] ± [SD] | |
| 100 | [Mean] ± [SD] |
Table 3: Apoptosis Induction as Determined by Caspase-3/7 Activity Assay
| This compound Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| 0 (Vehicle Control) | 1.0 |
| 1 | [Mean Fold Change] |
| 5 | [Mean Fold Change] |
| 10 | [Mean Fold Change] |
| 25 | [Mean Fold Change] |
| 50 | [Mean Fold Change] |
| 100 | [Mean Fold Change] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell line of interest (e.g., SK-N-SH, PANC-1, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[5]
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[1]
-
Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Incubate the plate in the dark for at least 2 hours at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
2. Cytotoxicity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method that quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (commercially available)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with serial dilutions of this compound as described in the MTT assay protocol (Steps 1-5).
-
Set up the following controls on the same plate:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with the lysis solution provided in the kit.
-
Background control: Culture medium without cells.
-
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.[7]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate for up to 30 minutes at room temperature, protected from light.[7]
-
Add 50 µL of the stop solution provided in the kit to each well.[7]
-
Measure the absorbance at 490 nm using a microplate reader.[8]
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100
3. Apoptosis Assessment using Caspase-3/7 Assay
Caspases are a family of proteases that play a crucial role in apoptosis. Caspase-3 and -7 are key effector caspases. This assay utilizes a substrate that produces a fluorescent or luminescent signal upon cleavage by active caspase-3/7.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
White-walled 96-well plates (for luminescence assays) or black-walled, clear-bottom 96-well plates (for fluorescence assays)
-
Caspase-3/7 assay kit (commercially available, e.g., Caspase-Glo® 3/7 Assay)[9]
-
Multichannel pipette
-
Luminometer or fluorescence microplate reader
Protocol:
-
Seed cells in the appropriate 96-well plate and treat with serial dilutions of this compound as described in the MTT assay protocol (Steps 1-5).
-
After the treatment period, allow the plate to equilibrate to room temperature.
-
Prepare the caspase-3/7 reagent according to the kit manufacturer's instructions.
-
Add a volume of the caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence or fluorescence using the appropriate plate reader.
-
Express the results as a fold change in caspase-3/7 activity compared to the vehicle-treated control.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General workflow for this compound cytotoxicity assays.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Sigma-2 receptor [medbox.iiab.me]
- 4. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. mybiosource.com [mybiosource.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Application Notes and Protocols for CM572 in Breast Cancer Research
Introduction
CM572 is a novel, selective, and irreversible partial agonist of the sigma-2 receptor, which is significantly upregulated in various tumor cells, including breast cancer, compared to normal tissues.[1] This characteristic makes the sigma-2 receptor a promising therapeutic target. This compound, chemically known as 3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)-6-isothiocyanatobenzo[d]oxazol-2(3H)-one, demonstrates cytotoxic activity against cancer cells while showing greater selectivity for tumor cells over normal cells.[1] These application notes provide an overview of this compound's mechanism of action and protocols for its use in breast cancer research.
Mechanism of Action
This compound functions as an irreversible partial agonist at sigma-2 receptors.[1] Its isothiocyanate group allows it to bind irreversibly to these receptors.[1] The binding of this compound to sigma-2 receptors initiates a cascade of intracellular events, beginning with a dose-dependent increase in cytosolic calcium concentration.[1][2] This influx of calcium is a key event in its mechanism of action. Prolonged exposure to this compound leads to the activation of pro-apoptotic pathways, evidenced by the cleavage of the BH3-interacting domain death agonist (BID), ultimately resulting in cancer cell death.[1][2] Interestingly, at low concentrations, this compound can attenuate the calcium signal induced by other sigma-2 agonists, highlighting its partial agonist nature.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the activity of this compound from preclinical studies.
| Parameter | Cell Line | Value | Reference |
| Sigma-2 Receptor Binding Affinity (Ki) | - | 14.6 ± 6.9 nM | [1] |
| Sigma-1 Receptor Binding Affinity (Ki) | - | ≥ 10 µM | [1] |
| EC50 for Cell Death (24-hour treatment) | SK-N-SH (neuroblastoma) | 7.6 ± 1.7 µM | [1][2] |
| Cytotoxicity | MCF-7 (breast adenocarcinoma) | Marked cell death at 3 µM and 10 µM | [2] |
| Cytotoxicity | PANC-1 (pancreatic carcinoma) | Marked cell death at 3 µM and 10 µM | [2] |
| Effect on Normal Cells (HMECs) | Human Mammary Epithelial Cells | Much less potent | [1] |
Experimental Protocols
Herein are detailed protocols for evaluating the effects of this compound on breast cancer cell lines.
Protocol 1: Cell Viability Assay
This protocol is designed to determine the cytotoxic effects of this compound on breast cancer cells, such as the MCF-7 cell line.[2]
Materials:
-
MCF-7 breast cancer cell line
-
This compound
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the wells and replace it with the medium containing various concentrations of this compound (e.g., 0.1, 1, 3, 10, 30 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 24, 48, and 72 hours.
-
At each time point, add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.
Protocol 2: Cytosolic Calcium Imaging
This protocol is used to measure the effect of this compound on intracellular calcium levels.[2]
Materials:
-
Breast cancer cell line (e.g., MCF-7)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Seed cells on glass-bottom dishes or appropriate plates and grow to 70-80% confluency.
-
Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) in HBSS for 30-60 minutes at 37°C, according to the dye manufacturer's protocol.
-
Wash the cells with HBSS to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add this compound at the desired concentration (e.g., 10 µM) to the cells.[2]
-
Immediately begin recording the changes in fluorescence intensity over time.
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
Protocol 3: Western Blot Analysis for Apoptosis Markers
This protocol is to assess the activation of apoptotic pathways by detecting the cleavage of proteins like BID.[1][2]
Materials:
-
Breast cancer cell line (e.g., MCF-7)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-BID, anti-cleaved-BID, anti-caspase-3, anti-cleaved-caspase-3, anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the extent of protein cleavage relative to a loading control like beta-actin.
Visualizations
Caption: Proposed signaling pathway of this compound in breast cancer cells.
Caption: Workflow for evaluating this compound's effects on breast cancer cells.
References
- 1. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following CM572 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze cellular responses to CM572, a selective and irreversible partial agonist of the sigma-2 receptor. The protocols detailed below are designed to assess key indicators of drug efficacy, including the induction of apoptosis and alterations in cell cycle progression.
Introduction to this compound
This compound is a novel small molecule that demonstrates selective and irreversible binding to the sigma-2 receptor, a protein often upregulated in tumor cells.[1] This interaction triggers a cascade of intracellular events, including a rapid, dose-dependent increase in cytosolic calcium concentration and the activation of pro-apoptotic pathways.[1][2] Studies have shown that this compound induces dose-dependent cell death in various cancer cell lines, such as human SK-N-SH neuroblastoma, PANC-1 pancreatic cancer, and MCF-7 breast cancer cells.[1][2] A key event in this compound-induced apoptosis is the cleavage of the BH3-interacting domain death agonist (Bid), suggesting the involvement of the intrinsic apoptotic pathway.[1][2] The cytotoxic activity of this compound shows selectivity for cancer cells over normal cells, highlighting its potential as a targeted therapeutic agent.[1]
Core Applications for Flow Cytometry
Flow cytometry is an indispensable tool for elucidating the cellular effects of this compound. It allows for the high-throughput, quantitative analysis of individual cells within a heterogeneous population. Key applications include:
-
Quantification of Apoptosis: Measuring the extent of programmed cell death induced by this compound.
-
Cell Cycle Analysis: Determining the impact of this compound on cell cycle progression and identifying potential cell cycle arrest.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from flow cytometry analysis after this compound treatment.
Table 1: Apoptosis Induction by this compound
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 5 | 75.8 ± 3.5 | 15.1 ± 2.2 | 9.1 ± 1.7 |
| This compound | 10 | 50.3 ± 4.1 | 30.7 ± 3.3 | 19.0 ± 2.9 |
| This compound | 25 | 25.1 ± 3.8 | 45.6 ± 4.5 | 29.3 ± 3.1 |
Table 2: Cell Cycle Distribution Following this compound Treatment
| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 55.4 ± 2.9 | 28.1 ± 1.8 | 16.5 ± 1.2 |
| This compound | 5 | 60.2 ± 3.1 | 25.3 ± 2.0 | 14.5 ± 1.5 |
| This compound | 10 | 68.7 ± 3.8 | 18.5 ± 2.5 | 12.8 ± 1.9 |
| This compound | 25 | 75.1 ± 4.2 | 10.2 ± 1.9 | 14.7 ± 2.3 |
Experimental Protocols
Detailed methodologies for the key flow cytometry experiments are provided below.
Protocol 1: Analysis of Apoptosis using Annexin V and Propidium Iodide Staining
This protocol is designed to differentiate between live, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.
Materials:
-
This compound
-
Cell line of interest (e.g., SK-N-SH, PANC-1, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 25 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle-only control.
-
Cell Harvesting: Following treatment, collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle trypsinization. Combine all cells from each well.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates. Acquire at least 10,000 events per sample.
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
This protocol allows for the analysis of cell cycle distribution by staining the cellular DNA content with Propidium Iodide.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest adherent and floating cells as previously described.
-
Cell Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Cell Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use software such as ModFit LT or FlowJo to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]
Mandatory Visualizations
The following diagrams illustrate the putative signaling pathway of this compound and the experimental workflows.
Caption: Putative signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for apoptosis analysis.
Caption: Experimental workflow for cell cycle analysis.
References
- 1. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wp.uthscsa.edu [wp.uthscsa.edu]
Troubleshooting & Optimization
CM572 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of CM572, a selective and irreversible partial agonist of the sigma-2 receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, with the chemical name 3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)-6-isothiocyanatobenzo[d]oxazol-2(3H)-one, is a potent and selective irreversible partial agonist of the sigma-2 receptor.[1][2][3] It has demonstrated antitumor activity by inducing dose-dependent cell death in various cancer cell lines.[1][2] Due to its isothiocyanate group, this compound binds irreversibly to the sigma-2 receptor.[1][2]
Q2: What is the primary challenge when working with this compound in experiments?
A2: The primary challenge is its low aqueous solubility. This compound is a hydrophobic molecule, and like many isothiocyanates, it is prone to precipitation when diluted from an organic solvent stock into aqueous buffers or cell culture media. This can lead to inaccurate experimental results and difficulties in achieving desired concentrations.
Q3: In what solvent should I dissolve this compound to prepare a stock solution?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[4] It is crucial to use anhydrous (water-free) DMSO to ensure the stability and solubility of the compound in the stock solution.
Q4: My this compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. What is happening?
A4: This phenomenon is known as "solvent-shifting" precipitation. This compound is highly soluble in the organic solvent DMSO but has very low solubility in aqueous solutions. When the concentrated DMSO stock is added to an aqueous buffer, the solvent environment abruptly changes from organic to predominantly aqueous. This shift in polarity causes the compound to exceed its solubility limit in the new environment and precipitate out of the solution.
Q5: What is the maximum final concentration of DMSO recommended for cell-based assays?
A5: To avoid solvent-induced cytotoxicity or other artifacts, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%.[5] It is essential to perform a vehicle control experiment with the same final DMSO concentration to ensure that the observed effects are due to this compound and not the solvent.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Sigma-2 Receptor Binding Affinity (Ki) | 14.6 ± 6.9 nM | Rat liver membranes | [1][4] |
| Sigma-1 Receptor Binding Affinity (Ki) | ≥ 10 µM | Rat liver membranes | [1][4] |
| EC50 for Cell Death Induction | 7.6 ± 1.7 µM | SK-N-SH neuroblastoma cells | [1][2] |
Troubleshooting Guide: this compound Precipitation
This guide addresses common precipitation issues encountered during the preparation and use of this compound solutions.
Issue 1: this compound precipitates immediately upon addition of the DMSO stock to an aqueous buffer.
-
Possible Cause A: Final Concentration is Too High.
-
Explanation: The final concentration of this compound in your aqueous solution exceeds its solubility limit under the specific experimental conditions (e.g., pH, temperature, buffer components).
-
Solution:
-
Lower the Final Concentration: Attempt to use a lower final concentration of this compound in your experiment.
-
Determine Kinetic Solubility: If the problem persists, consider performing a kinetic solubility assay to determine the maximum achievable concentration in your specific buffer.
-
-
-
Possible Cause B: Improper Mixing Technique.
-
Explanation: Rapidly adding the concentrated DMSO stock to the aqueous buffer can create localized areas of high supersaturation, leading to immediate precipitation.
-
Solution: Follow the "reverse dilution" method outlined in the experimental protocol below. Add the DMSO stock solution dropwise to the full volume of the vigorously stirring or vortexing aqueous buffer.
-
-
Possible Cause C: Poor Quality DMSO.
-
Explanation: The presence of water in the DMSO stock can reduce the solubility of this compound and promote precipitation upon dilution.
-
Solution: Use fresh, anhydrous, research-grade DMSO to prepare your stock solution. Store the DMSO properly to prevent water absorption.
-
Issue 2: The this compound solution is initially clear but becomes cloudy or shows precipitate over time.
-
Possible Cause A: Metastable Supersaturated Solution.
-
Explanation: The initial dissolution may have been successful, but the concentration is above the thermodynamic solubility limit, making the solution unstable.
-
Solution:
-
Use Freshly Prepared Solutions: Prepare your working solutions immediately before use to minimize the time for precipitation to occur.
-
Reduce the Final Concentration: Prepare a solution with a lower final concentration of this compound.
-
-
-
Possible Cause B: Temperature Fluctuations.
-
Explanation: A decrease in temperature can reduce the solubility of this compound, causing it to precipitate out of solution.
-
Solution: Ensure that your experimental setup is maintained at a constant temperature. If you are working with pre-warmed media or buffers, ensure they do not cool down after the addition of the this compound stock.
-
-
Possible Cause C: Instability of this compound in Aqueous Media.
-
Explanation: The isothiocyanate group in this compound can be reactive and may degrade in aqueous solutions over time, potentially leading to less soluble byproducts. One study noted decomposition of a this compound DMSO stock solution upon storage.[4]
-
Solution: Always prepare fresh working dilutions of this compound for each experiment and use them promptly. Avoid storing diluted aqueous solutions of this compound.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Equilibrate: Allow the vial containing solid this compound to come to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired high-concentration stock (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously and/or sonicate in a water bath until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed, low-adhesion vials. Store the aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer (Reverse Dilution Method)
This protocol is designed to minimize precipitation when diluting the DMSO stock solution.
-
Prepare Buffer: Dispense the final required volume of your aqueous buffer (e.g., cell culture medium, PBS) into a sterile tube.
-
Pre-warm (if applicable): If your experiment is to be conducted at a specific temperature (e.g., 37°C), pre-warm the buffer to that temperature.
-
Vortex/Stir: Begin vigorously vortexing or stirring the aqueous buffer.
-
Dropwise Addition: While the buffer is being mixed, add the required small volume of the this compound DMSO stock solution dropwise directly into the buffer. This ensures rapid dispersion and prevents localized high concentrations.
-
Final Mix: Continue to mix the solution for a few seconds after the addition is complete to ensure homogeneity.
-
Immediate Use: Use the freshly prepared working solution in your experiment without delay.
Visualizations
This compound Solubility Troubleshooting Workflow
References
- 1. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing CM572 Concentration for Maximum Efficacy
Welcome to the technical support center for CM572. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to help you optimize your experimental conditions for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, selective, and irreversible partial agonist for the sigma-2 receptor.[1] Its chemical name is 3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)-6-isothiocyanatobenzo[d]oxazol-2(3H)-one.[1] The isothiocyanate group allows it to bind irreversibly to the sigma-2 receptor.[1][2] Its mechanism of action in cancer cells involves inducing a rapid, dose-dependent increase in cytosolic calcium concentration, which leads to the activation of pro-apoptotic pathways, including the cleavage of BH3-interacting domain death agonist (Bid), ultimately resulting in cell death.[1][2]
Q2: What is the binding affinity of this compound for the sigma-2 receptor?
A2: this compound displays high selectivity for the sigma-2 receptor with a Ki (inhibitor constant) of 14.6 ± 6.9 nM. It shows negligible binding to the sigma-1 receptor (Ki ≥ 10 µM).[1]
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in an anhydrous solvent like DMSO. To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes and store at -20°C or -80°C. When preparing working dilutions for cell culture, dilute the stock solution in your culture medium immediately before use. Ensure the final DMSO concentration in the culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced toxicity.
Q4: In which cell lines has this compound shown cytotoxic activity?
A4: this compound has demonstrated cytotoxic activity in several human cancer cell lines, including SK-N-SH neuroblastoma, PANC-1 pancreatic cancer, and MCF-7 breast cancer cells.[1][2] Notably, it has been shown to be less potent against normal primary human cells, suggesting selectivity for cancer cells.[2]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Cytotoxicity (IC50)
This protocol describes how to perform a dose-response experiment using a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of this compound in a specific cell line.
Methodology:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Inhibitor Preparation: Prepare a 2X serial dilution series of this compound in complete culture medium. A suggested starting range based on published data is from 0.1 µM to 100 µM.[2] Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for a desired treatment duration (e.g., 24, 48, or 72 hours). A 24-hour treatment has been shown to be effective.[1][2]
-
Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50/EC50 value.
Protocol 2: Confirming Target Engagement via Western Blot for Bid Cleavage
This protocol is used to confirm that this compound is engaging its downstream target by observing the cleavage of the pro-apoptotic protein Bid.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at a concentration around the predetermined EC50 and a higher concentration (e.g., 1X and 3X EC50). Include a vehicle-only control.
-
Time Course: Treat the cells for various time points to observe the dynamics of Bid cleavage. A suggested time course is 0, 2, 4, 8, and 24 hours.[2]
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
Western Blotting:
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against Bid. This will detect both full-length Bid (22 kDa) and the truncated form (tBid).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
-
Analysis: A decrease in the band intensity of full-length Bid over time indicates cleavage and confirms the activation of the apoptotic pathway by this compound.[2]
Data Presentation
Table 1: Efficacy of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | EC50 / IC50 (µM) | Assay Duration | Reference |
| SK-N-SH | Neuroblastoma | 7.6 ± 1.7 | 24 hours | [1][2] |
| PANC-1 | Pancreatic | Cytotoxic | Not specified | [1][2] |
| MCF-7 | Breast | Cytotoxic | Not specified | [1][2] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Experimental Assay | Suggested Starting Concentration | Key Considerations |
| Initial Dose-Response (IC50) | 0.1 µM - 100 µM | Test a wide range to establish a full dose-response curve. |
| Mechanism of Action Studies | 1X - 5X the determined IC50 | Use a concentration that elicits a clear biological response without excessive toxicity. |
| Calcium Release Assay | 10 µM - 100 µM | Robust calcium signals were observed at concentrations of 30 µM and higher.[2] |
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability. | 1. Concentration is too low. 2. Incubation time is too short. 3. The cell line is resistant. 4. this compound has degraded. | 1. Increase the concentration range in your dose-response experiment. 2. Extend the treatment duration (e.g., 48 or 72 hours). 3. Verify sigma-2 receptor expression in your cell line. 4. Use a fresh aliquot of this compound for your experiments. |
| High cell death even at the lowest concentrations. | 1. The cell line is highly sensitive. 2. Errors in serial dilution. 3. High solvent (DMSO) concentration. | 1. Lower the starting concentration range for your dose-response curve. 2. Carefully prepare fresh serial dilutions for each experiment. 3. Ensure the final DMSO concentration is below 0.1% and include a vehicle-only control. |
| Inconsistent results between experiments. | 1. Variation in cell seeding density. 2. Using cells at high passage number. 3. Inconsistent incubation times. 4. Instability of diluted this compound. | 1. Maintain a consistent cell seeding protocol. 2. Use cells within a consistent and low passage number range. 3. Ensure precise timing for drug treatment and assay steps. 4. Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Logic diagram for troubleshooting lack of this compound efficacy.
References
- 1. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Preventing off-target effects of CM572 in experiments
A Guide to Preventing Off-Target Effects in Experiments
Welcome to the technical support center for CM572, a novel, potent, and selective inhibitor of MEK1/2 kinases. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent off-target effects during experimentation, ensuring data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant cell toxicity at concentrations where I expect specific MEK1/2 inhibition. What could be the cause?
A1: Unexpected cellular toxicity at low concentrations of a kinase inhibitor is a common issue that can stem from several factors.[1] Potent off-target effects on kinases essential for cell survival are a primary suspect.[2] It is also possible that the specific cell line you are using is exquisitely sensitive to MEK1/2 inhibition or that the compound has unforeseen effects on cellular processes like calcium homeostasis.[3][4][5]
To troubleshoot this, we recommend the following:
-
Determine the lowest effective concentration: Titrate this compound to find the minimum concentration that inhibits p-ERK (a downstream marker of MEK1/2 activity) without causing excessive cell death.[2]
-
Assess apoptosis markers: Use assays such as Annexin V staining or cleaved caspase-3 Western blotting to confirm if the observed cell death is apoptotic.[2]
-
Consult off-target databases: While this compound is novel, comparing its chemical structure to known inhibitors can provide clues about potential off-target pro-survival kinases like AKT or ERK.[2]
Q2: How can I confirm that this compound is engaging its intended target, MEK1/2, in my cellular model?
A2: Target engagement validation is a critical step to ensure that the observed phenotype is a direct result of inhibiting MEK1/2. We recommend two primary methods:
-
Western Blot for Phospho-ERK1/2: Since ERK1/2 are the only known substrates of MEK1/2, a reduction in the phosphorylation of ERK1/2 (p-ERK) is a direct indicator of MEK1/2 inhibition.[6][7] This is a fundamental method to assess the cellular potency and mechanism of action of MEK inhibitors.[8]
-
Cellular Thermal Shift Assay (CETSA): This assay validates target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature. By treating intact cells with this compound and then heating them, you can quantify the amount of soluble MEK1/2 at different temperatures. An increase in the thermal stability of MEK1/2 in the presence of this compound confirms direct binding.[9]
Q3: My results are inconsistent across different experiments or cell lines. What could be the reason?
A3: Inconsistent results can be frustrating but are often traceable to experimental variables. Key factors to consider include:
-
Compound Stability: Ensure the integrity of your this compound stock solution. We recommend preparing fresh dilutions for each experiment from a validated stock.[1]
-
Cell Line Variability: Different cell lines can have varying dependencies on the MAPK pathway.[1] A lack of effect could indicate that MEK1/2 is not a primary driver of proliferation in that specific model.
-
Primary Cell Donor Variation: Primary cells from different donors can exhibit significant biological variability, including different expression levels of on- and off-target kinases.[2] If possible, using cells pooled from multiple donors can help average out these differences.[2]
-
Assay Conditions: Factors like ATP concentration in biochemical assays can significantly impact the IC50 values of ATP-competitive inhibitors.[10] Maintaining consistent experimental conditions is crucial for reproducibility.[10]
Troubleshooting Guides
Guide 1: Unexpected Phenotype Observed
If you observe a cellular phenotype that is not consistent with MEK1/2 inhibition, it is crucial to investigate potential off-target effects.
Step 1: Validate On-Target Engagement
-
Perform a Western blot to confirm a dose-dependent decrease in p-ERK levels.
-
If available, use CETSA to confirm direct binding of this compound to MEK1/2 in your cells.
Step 2: Investigate Off-Target Effects
-
Kinase Profiling: Use a commercial service to screen this compound against a broad panel of kinases. This will provide a comprehensive profile of its selectivity.[2]
-
Phosphoproteomics: This unbiased approach can identify global changes in protein phosphorylation, revealing unexpected signaling pathways affected by this compound.[2]
-
Validate with a Different Tool: Use a structurally unrelated MEK1/2 inhibitor or a genetic approach like siRNA or CRISPR to see if you can replicate the phenotype. If the phenotype is not reproduced, it strongly suggests an off-target effect of this compound.[2]
Guide 2: Lack of Efficacy
If this compound is not producing the expected biological effect (e.g., inhibition of proliferation), follow these troubleshooting steps.
Step 1: Confirm Compound Potency and Stability
-
Verify the concentration and integrity of your this compound stock solution using analytical methods if possible.
-
Always use freshly prepared dilutions for your experiments.[1]
Step 2: Verify Target Engagement in Your System
-
Perform a dose-response Western blot for p-ERK to ensure that this compound is inhibiting MEK1/2 at the concentrations used in your functional assays.[1]
Step 3: Re-evaluate the Role of MEK1/2 in Your Model
-
The MEK/ERK pathway's role can be context-dependent.[11] Consider the possibility that in your specific cell line or experimental conditions, this pathway is not the primary driver of the biological process you are studying.[1]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of this compound
This table summarizes the inhibitory activity of this compound against its primary targets and a selection of key off-target kinases.
| Kinase Target | IC50 (nM) | Assay Type | Rationale for Inclusion |
| MEK1 | 2.1 | Biochemical | Primary Target |
| MEK2 | 3.5 | Biochemical | Primary Target |
| MEK5 | > 10,000 | Biochemical | Related kinase in the MAPK pathway[12] |
| p38α | > 10,000 | Biochemical | Different MAPK pathway branch[13] |
| JNK1 | > 10,000 | Biochemical | Different MAPK pathway branch[13] |
| SRC | 8,500 | Biochemical | Common off-target for kinase inhibitors |
| ABL1 | > 10,000 | Biochemical | Common off-target for kinase inhibitors |
Table 2: Cellular Activity of this compound in Different Cancer Cell Lines
This table shows the potency of this compound in inhibiting p-ERK and cell proliferation in various cell lines with different genetic backgrounds.
| Cell Line | Cancer Type | Key Mutation | p-ERK Inhibition IC50 (nM) | Anti-proliferative GI50 (nM) |
| A375 | Melanoma | BRAF V600E | 5 | 15 |
| HT-29 | Colorectal | BRAF V600E | 8 | 25 |
| HCT116 | Colorectal | KRAS G13D | 12 | 50 |
| HeLa | Cervical | Wild-type | 20 | > 1,000 |
Experimental Protocols
Protocol 1: Western Blot for p-ERK and Total ERK
This protocol is a fundamental method for assessing the on-target activity of this compound.[8]
A. Cell Lysis
-
Culture and treat your cells with the desired concentrations of this compound for the specified time.
-
Place the culture plates on ice and wash the cells once with ice-cold PBS.[8]
-
Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[1]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.[8]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[8]
-
Transfer the supernatant to a new tube.
B. Protein Quantification and Sample Preparation
-
Determine the protein concentration of each sample using a BCA assay.[8]
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and heat at 95-100°C for 5 minutes.[8]
C. SDS-PAGE and Protein Transfer
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[8]
-
Run the gel at 100-120 V until the dye front reaches the bottom.[8][14]
-
Transfer the proteins to a PVDF membrane.[8]
D. Immunodetection
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., T202/Y204) overnight at 4°C.[8][15]
-
Wash the membrane three times with TBST.[8]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Visualize the bands using an ECL substrate.[1]
-
To normalize, strip the membrane and re-probe with an antibody for total ERK.[8]
Visualizations
Caption: The MAPK/ERK signaling pathway with the point of inhibition by this compound.
Caption: Experimental workflow for troubleshooting unexpected results with this compound.
Caption: Logic diagram for interpreting experimental outcomes with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The MEK1–ERK1/2 signaling pathway promotes compensated cardiac hypertrophy in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of ERK protein expression using western blot analysis [bio-protocol.org]
Troubleshooting inconsistent results with CM572
Welcome to the technical support center for CM572. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you achieve consistent and reliable results in your experiments. This compound is a potent and selective inhibitor of the novel Receptor Tyrosine Kinase 'Y' (RTK-Y).
Frequently Asked Questions (FAQs)
FAQ 1: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are critical for maintaining its potency and ensuring experimental reproducibility. Inconsistent results can often be traced back to improperly handled inhibitor solutions.
Answer: For optimal results, this compound should be dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Stock solutions should be aliquoted into small, single-use volumes and stored at -20°C or below to minimize freeze-thaw cycles.[1] When preparing working solutions, thaw a single aliquot and dilute it in your cell culture medium immediately before use. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and consistent across all conditions, including the vehicle control, to avoid solvent-induced toxicity or off-target effects.[2]
FAQ 2: Why am I seeing high variability in my cell viability/proliferation assays?
High variability in cell-based assays (e.g., MTT, CellTiter-Glo®) is a common issue that can obscure the true effect of this compound. Several factors related to cell handling and plate setup can contribute to this problem.
Answer: Inconsistent results in viability assays often stem from uneven cell seeding, the "edge effect" in multi-well plates, or variations in cell health.[3][4] Ensure you are using cells that are in the exponential growth phase and are within a consistent, low passage number range to prevent phenotypic drift.[5] When plating, thoroughly mix the cell suspension before and during seeding to ensure a uniform cell number in each well. To mitigate the edge effect, where outer wells evaporate faster, a common practice is to fill the perimeter wells with sterile media or PBS and not use them for experimental data points.[3][4]
| Potential Cause | Recommended Solution | Reference |
| Inconsistent Cell Seeding | Thoroughly resuspend cells before and during plating. Calibrate pipettes. | [3] |
| Edge Effect | Do not use the outer wells of the plate for data. Fill them with sterile media or PBS instead. | [3][4] |
| Variable Cell Health/Passage | Use cells in the exponential growth phase and keep passage number low and consistent. | [5] |
| Mycoplasma Contamination | Routinely test cultures for mycoplasma, as it can significantly alter cell metabolism and drug response. | [5] |
| Compound Interference | Run a control with this compound in cell-free media to check for direct reaction with assay reagents. | [3] |
| Inconsistent Incubation | Ensure plates are incubated on a level surface and that temperature and CO₂ levels are uniform. | [3] |
FAQ 3: My Western blot results for downstream targets of RTK-Y are inconsistent. What is the cause?
When assessing the effect of this compound on its target pathway, inconsistent phosphorylation or total protein levels of downstream molecules can be misleading. This can be due to suboptimal experimental conditions or complex biological responses.
Answer: Inconsistent Western blot results are often due to an inappropriate inhibitor concentration or treatment duration. It is crucial to perform a dose-response and a time-course experiment to identify the optimal conditions for inhibiting RTK-Y phosphorylation in your specific cell line.[6] Cellular compensation mechanisms can also lead to unexpected results; inhibiting one pathway might activate another.[6] Always include positive and negative controls and probe for total protein levels as a loading control to ensure that observed changes in phosphorylation are not due to altered protein expression.[7]
Troubleshooting Guide
Problem: High background or non-specific bands in Western Blots.
High background can mask the detection of your target protein and make results difficult to interpret.
| Possible Cause | Suggested Solution | Reference |
| Insufficient Blocking | Increase blocking time to 1 hour at room temperature or use a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). | [8] |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to determine the optimal concentration that maximizes signal and minimizes background. | [6][8] |
| Inadequate Washing | Increase the number and duration of washes with TBST buffer to more effectively remove non-specifically bound antibodies. | [6] |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the blocking, incubation, and washing steps. | [9] |
Experimental Protocols
Protocol 1: Dose-Response Experiment for this compound using Western Blot
This protocol is designed to determine the optimal concentration of this compound required to inhibit the phosphorylation of a direct downstream target of RTK-Y (e.g., p-Akt).
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Starvation (Optional): If basal pathway activity is low, serum-starve the cells for 4-6 hours prior to treatment to reduce background signaling.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle-only control (e.g., 0.1% DMSO). Aspirate old media and add the media containing this compound or vehicle. Incubate for a predetermined time (e.g., 2 hours).
-
Stimulation: After the inhibitor incubation, stimulate the cells with a known ligand for RTK-Y for a short period (e.g., 15 minutes) to induce robust pathway activation.
-
Cell Lysis: Immediately place plates on ice, wash cells with ice-cold PBS, and add lysis buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Scrape and collect the lysate. Determine the protein concentration of each sample using a BCA assay.[6]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[10]
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with a primary antibody against the phosphorylated target (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[6]
-
Detect the signal using an ECL substrate.[6]
-
Crucial Step: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-Total-Akt) to confirm equal protein loading.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
CM572 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of CM572, a selective irreversible partial sigma-2 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a selective irreversible partial agonist for the sigma-2 receptor, which is often upregulated in tumor cells.[1][2] Its primary research application is in cancer biology, where it is used to study the role of the sigma-2 receptor in cancer cell signaling and to evaluate its potential as an antitumor agent.[1][3] this compound has been shown to induce dose-dependent cell death in various cancer cell lines, including neuroblastoma, pancreatic, and breast cancer cells.[1][2]
Q2: What are the general recommendations for storing this compound?
A2: For short-term storage, this compound can be kept at room temperature in the continental United States; however, conditions may vary for other locations.[3] For long-term storage, it is crucial to refer to the Certificate of Analysis provided by the supplier. While specific long-term storage temperatures are not consistently published, a common practice for similar research compounds is to store them as a solid at -20°C or -80°C.
Q3: How should I prepare solutions of this compound?
A3: While the full experimental details from the primary literature are not available, standard laboratory practice for similar compounds involves dissolving them in a suitable solvent such as Dimethyl Sulfoxide (DMSO) to create a stock solution. It is recommended to prepare fresh solutions for experiments or to aliquot and store stock solutions at -80°C to minimize freeze-thaw cycles.
Q4: Is this compound known to be unstable or prone to degradation?
A4: Yes, there is evidence to suggest that this compound can degrade. A study has identified that the compound MAM03055A, a homo-bivalent dimer of a this compound-related compound, resulted from the degradation of this compound.[4] This suggests a potential degradation pathway involving dimerization. Therefore, proper storage and handling are critical to ensure the integrity of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected activity in experiments. | Degradation of this compound. | - Use a fresh vial of this compound. - Prepare fresh solutions from solid stock. - If using frozen stock solutions, ensure they have not undergone multiple freeze-thaw cycles. - Consider the possibility of dimerization, as noted in the literature.[4] |
| Difficulty dissolving the compound. | Improper solvent or compound has precipitated out of solution. | - Confirm the recommended solvent from the supplier's technical data sheet. - Gentle warming and vortexing may aid in dissolution. - If the compound has precipitated from a stock solution, try to redissolve it by warming and vortexing. If this is unsuccessful, prepare a fresh stock solution. |
| Variability between experimental replicates. | Inconsistent solution concentration due to degradation or improper storage. | - Ensure proper aliquoting and storage of stock solutions to minimize degradation. - Perform a concentration determination of the stock solution if possible. - Always handle the compound and solutions consistently across all experiments. |
Summary of this compound Properties
| Property | Value | Reference |
| Molecular Formula | C22H23FN4O2S | [3] |
| Molecular Weight | 426.51 | [3] |
| Sigma-2 Receptor Kᵢ | 14.6 ± 6.9 nM | [1] |
| Sigma-1 Receptor Kᵢ | ≥ 10 µM | [1] |
| EC₅₀ in SK-N-SH cells | 7.6 ± 1.7 µM | [2] |
Experimental Protocols & Methodologies
Cell Viability Assay (Based on Nicholson H, et al., 2015)
This protocol is a generalized representation based on the abstract of the primary literature. For detailed steps, it is imperative to consult the full publication.
-
Cell Culture: SK-N-SH neuroblastoma cells are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of this compound for 24 hours.
-
Assessment of Cell Death: Dose-dependent cell death is measured. The original study sustained this effect over 24 hours even after a 60-minute pretreatment followed by washing, indicating an irreversible effect.[2]
-
Data Analysis: The half-maximal effective concentration (EC₅₀) is calculated from the dose-response curve.
Visualizations
Caption: Conceptual signaling pathway of this compound leading to cancer cell death.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing CM572-Induced Cellular Stress Artifacts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize cellular stress artifacts when working with CM572, a selective and irreversible partial agonist of the sigma-2 receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, irreversible partial agonist of the sigma-2 receptor.[1][2] It binds with high affinity to the sigma-2 receptor, which is often overexpressed in tumor cells.[3] Its primary mechanism of action involves inducing a rapid, dose-dependent increase in cytosolic calcium concentration, which in turn activates apoptotic pathways, leading to cancer cell death.[1][2] One of the key downstream events is the cleavage of the pro-apoptotic protein Bid.[1]
Q2: I am observing high levels of cytotoxicity with this compound that seem inconsistent with my experimental goals. Is this expected, and what are the potential underlying cellular stress pathways?
A2: Yes, dose-dependent cytotoxicity is an expected on-target effect of this compound.[1] However, excessive or premature cell death can be considered a "cellular stress artifact" if it masks the specific biological question you are investigating. The primary drivers of this compound-induced cellular stress and subsequent artifacts are likely:
-
Calcium Dysregulation: The rapid and sustained increase in intracellular calcium can lead to mitochondrial calcium overload, which is a potent trigger for apoptosis.[4][5]
-
Endoplasmic Reticulum (ER) Stress: Disruption of calcium homeostasis is a well-known inducer of the Unfolded Protein Response (UPR), also known as ER stress.[4][6] Prolonged ER stress can switch from a pro-survival to a pro-apoptotic signal.
-
Oxidative Stress: The combination of calcium dysregulation and mitochondrial dysfunction can lead to an increase in the production of reactive oxygen species (ROS), causing oxidative stress.[4][6][7]
-
Apoptosis: Ultimately, these stress pathways converge to activate programmed cell death, or apoptosis.[1][8]
Q3: How can I differentiate between on-target cytotoxicity and off-target cellular stress artifacts?
A3: Differentiating between on-target and off-target effects is crucial. Here are some strategies:
-
Dose-Response and Time-Course Studies: Conduct thorough dose-response and time-course experiments to identify a concentration and duration of this compound treatment that elicits the desired biological effect without causing overwhelming cytotoxicity.
-
Use of Controls:
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO) at the same concentration used to dissolve this compound.
-
Positive Controls: Use known inducers for the specific stress pathways you are investigating (e.g., thapsigargin (B1683126) for ER stress, H₂O₂ for oxidative stress).
-
-
Rescue Experiments: If possible, co-treat with inhibitors of the suspected stress pathways (e.g., a pan-caspase inhibitor like Z-VAD-FMK for apoptosis, or an antioxidant like N-acetylcysteine for oxidative stress) to see if you can rescue the cells from the cytotoxic effects.
Troubleshooting Guides
Issue 1: Excessive Cell Death at Low this compound Concentrations
Possible Cause:
-
High sensitivity of the cell line to calcium dysregulation.
-
Suboptimal cell culture conditions exacerbating stress.
Solutions:
| Solution | Detailed Methodology |
| Optimize this compound Concentration | Perform a dose-response curve starting from a low nanomolar range up to the reported EC50 of ~7.6 µM in SK-N-SH cells to find the optimal concentration for your cell line and experimental window.[1] |
| Optimize Incubation Time | Conduct a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) to determine the earliest time point at which your desired biological effect can be observed before significant cell death occurs. |
| Maintain Consistent Cell Culture Practices | Use cells within a consistent and low passage number range. Ensure consistent seeding densities across experiments. Regularly test for mycoplasma contamination. |
| Use a Less Sensitive Cell Line | If your experimental design allows, consider using a cell line with known resistance to calcium-mediated apoptosis. |
Issue 2: Inconsistent Results Between Experiments
Possible Cause:
-
Instability of this compound in solution.
-
Variability in cell health and density.
Solutions:
| Solution | Detailed Methodology |
| Proper this compound Handling and Storage | Prepare fresh working solutions of this compound from a concentrated stock for each experiment. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Protect solutions from light. |
| Standardize Seeding Density | Seed cells at a consistent density for all experiments and allow them to adhere and stabilize for a uniform amount of time (e.g., 24 hours) before adding this compound. |
| Monitor Cell Health | Visually inspect cells for normal morphology and confluency before starting each experiment. |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced ER Stress
Objective: To determine if this compound induces ER stress in your cell line.
Methodology:
-
Cell Treatment: Plate cells at a predetermined density and treat with a range of this compound concentrations (and a vehicle control) for a specified time. Include a positive control for ER stress, such as tunicamycin (B1663573) or thapsigargin.
-
Western Blot Analysis: Lyse the cells and perform Western blotting for key ER stress markers:
-
PERK Pathway: Phospho-PERK, Phospho-eIF2α, ATF4, and CHOP.
-
IRE1α Pathway: Spliced XBP1 (requires a specific protocol to resolve spliced and unspliced forms on the gel).
-
ATF6 Pathway: Cleaved ATF6.
-
General ER Stress Marker: BiP/GRP78.
-
-
Quantitative RT-PCR (qRT-PCR): Isolate RNA and perform qRT-PCR to measure the mRNA levels of ER stress-inducible genes such as CHOP, sXBP1, and BiP.
Protocol 2: Measurement of this compound-Induced Oxidative Stress
Objective: To quantify the generation of reactive oxygen species (ROS) following this compound treatment.
Methodology:
-
Cell Treatment: Treat cells with this compound (and controls) as described above. A positive control for oxidative stress, such as H₂O₂ or menadione, should be included.
-
ROS Detection:
-
DCFDA Staining: Load cells with a ROS-sensitive fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Flow Cytometry or Fluorescence Microscopy: Measure the fluorescence intensity, which is proportional to the intracellular ROS levels.
-
-
Antioxidant Rescue: Co-treat cells with this compound and an antioxidant like N-acetylcysteine (NAC) to determine if the observed effects are ROS-dependent.
Signaling Pathways and Workflows
Caption: this compound-induced cellular stress and apoptosis signaling pathway.
Caption: A logical workflow for troubleshooting this compound-induced cytotoxicity.
References
- 1. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Sigma Receptors as Endoplasmic Reticulum Stress “Gatekeepers” and their Modulators as Emerging New Weapons in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative stress and calcium dysregulation by palmitate in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Involvement of Oxidative Stress in Endoplasmic Reticulum Stress and Its Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mitochondrial ROS versus ER ROS: Which Comes First in Myocardial Calcium Dysregulation? [frontiersin.org]
- 8. Sigma-2 receptor agonists activate a novel apoptotic pathway and potentiate antineoplastic drugs in breast tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to CM572
Welcome to the technical support center for CM572. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address potential challenges during experiments with this compound, particularly concerning the emergence of cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a selective, irreversible partial agonist of the sigma-2 receptor.[1][2] Its cytotoxic effects in cancer cells are primarily mediated through the induction of a rapid, dose-dependent increase in cytosolic calcium concentration, which subsequently activates pro-apoptotic pathways.[1][2] A key event in this pathway is the cleavage activation of the pro-apoptotic protein BH3-interacting domain death agonist (BID).[1][2]
Q2: My this compound-treated cancer cells initially showed growth inhibition but have started proliferating again. What are the potential causes?
A2: This phenomenon is likely due to the development of acquired resistance. While specific resistance mechanisms to this compound have not been documented, cancer cells can employ several general strategies to evade drug-induced cell death.[1][3][4][5] These may include:
-
Alterations in Apoptotic Signaling: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) or downregulation of pro-apoptotic proteins can render cells resistant to apoptosis-inducing agents.[6][7]
-
Changes in Calcium Homeostasis: Cancer cells might adapt to altered intracellular calcium levels by modifying the expression or activity of calcium channels, pumps, or binding proteins, thereby dampening the apoptotic signal triggered by this compound.[8][9][10]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump this compound out of the cell, reducing its intracellular concentration and effectiveness.[3][4]
-
Target Modification: Although this compound binds irreversibly, mutations in the sigma-2 receptor or associated proteins could potentially alter drug binding or downstream signaling.
Q3: How can I determine if my cells have become resistant to this compound?
A3: The most direct method is to compare the dose-response curve of your putatively resistant cell line to the parental (sensitive) cell line. A significant rightward shift in the IC50 or EC50 value, as determined by a cell viability assay (e.g., MTT assay), indicates a decrease in sensitivity.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Problem 1: Decreased Efficacy of this compound Over Time
Symptom: After several passages in the presence of this compound, the concentration required to induce cell death has significantly increased.
Possible Cause: Selection of a resistant cell population.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response experiment comparing the parental cell line with the suspected resistant line. Use a cell viability assay like the MTT assay to determine and compare the IC50 values.
-
Investigate Apoptotic Pathway:
-
Hypothesis: Resistant cells may have upregulated anti-apoptotic proteins.
-
Experiment: Perform a Western blot to compare the expression levels of key Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1, BAX, BAK) between sensitive and resistant cells. An increased ratio of anti- to pro-apoptotic proteins in the resistant line would support this hypothesis.[7]
-
-
Analyze Calcium Signaling:
-
Hypothesis: Resistant cells may have a blunted calcium response to this compound.
-
Experiment: Measure the intracellular calcium mobilization in response to this compound treatment in both sensitive and resistant cells using a fluorescent calcium indicator like Fura-2 AM.[2][11] A significantly lower calcium peak in resistant cells would suggest an alteration in calcium homeostasis.[8]
-
Problem 2: No Detectable Apoptosis in this compound-Treated Cells
Symptom: Despite treatment with this compound at previously effective concentrations, markers of apoptosis (e.g., caspase activation, PARP cleavage) are absent.
Possible Cause: Blockade of the apoptotic cascade downstream of the initial drug-target interaction.
Troubleshooting Steps:
-
Verify Target Engagement: While this compound binds irreversibly, ensure the compound is active and the treatment protocol is correct.
-
Assess Mitochondrial Outer Membrane Permeabilization (MOMP):
-
Hypothesis: Resistance may be occurring at the level of the mitochondria, preventing the release of cytochrome c.
-
Experiment: Analyze the expression of Bcl-2 family proteins via Western blot. Overexpression of anti-apoptotic members like Bcl-2 can sequester pro-apoptotic proteins and prevent MOMP.[6][12]
-
-
Explore Bypass Pathways:
-
Hypothesis: Pro-survival signaling pathways (e.g., PI3K/AKT) may be constitutively activated, overriding the pro-apoptotic signal from this compound.
-
Experiment: Use Western blotting to probe the phosphorylation status of key survival proteins like AKT and ERK in both sensitive and resistant cells. Increased phosphorylation in resistant cells could indicate the activation of bypass survival pathways.
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated during a resistance investigation.
Table 1: this compound Cytotoxicity in Sensitive vs. Resistant Cancer Cells
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental MCF-7 | This compound | 4.9 | 1.0 |
| Resistant MCF-7 | This compound | 35.5 | 7.2 |
This table illustrates a hypothetical 7.2-fold increase in the IC50 value for this compound in a resistant MCF-7 cell line.
Table 2: Expression of Apoptotic Regulators in Sensitive vs. Resistant Cells (Hypothetical Data)
| Protein | Cell Line | Normalized Expression Level (vs. Loading Control) | BAX/Bcl-2 Ratio |
| Bcl-2 | Parental | 1.0 | 1.5 |
| Resistant | 2.8 | ||
| BAX | Parental | 1.5 | 0.4 |
| Resistant | 1.1 |
This table shows a hypothetical scenario where resistant cells exhibit increased expression of the anti-apoptotic protein Bcl-2 and a decreased BAX/Bcl-2 ratio, suggesting a higher threshold for inducing apoptosis.
Visualizations: Pathways and Workflows
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the signaling pathway of this compound and potential mechanisms of resistance.
References
- 1. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 4. Mechanisms of drug resistance in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Broad targeting of resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug and apoptosis resistance in cancer stem cells: a puzzle with many pieces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Calcium signaling: A therapeutic target to overcome resistance to therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dysregulation of calcium homeostasis in cancer and its role in chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.cellsignal.com [blog.cellsignal.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of CM572
Welcome to the technical support center for CM572. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential bioavailability challenges with this compound in in vivo studies. Given that many new chemical entities exhibit poor water solubility, this guide offers troubleshooting advice and formulation strategies to help you achieve adequate systemic exposure for your preclinical research.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it have bioavailability challenges?
A1: this compound is a selective and irreversible partial agonist of the sigma-2 receptor, derived from the sigma receptor ligand SN79.[4][5] It has shown promise as an anti-cancer agent due to its ability to induce cell death in various tumor cell lines.[4] Like many small molecule drug candidates in oncology, this compound may exhibit poor aqueous solubility, which can limit its oral absorption and bioavailability.[1][3] Before initiating in vivo studies, it is crucial to characterize the physicochemical properties of your specific batch of this compound.[6]
Q2: What are the first steps to assess the potential bioavailability of my this compound batch?
A2: A thorough physicochemical characterization is the first step in any preclinical formulation development.[6][7] We recommend determining the following properties for your lot of this compound. Below is a table with hypothetical data for illustrative purposes.
| Property | Method | Hypothetical Value for this compound | Implication for Bioavailability |
| Aqueous Solubility | pH-solubility profile | < 1 µg/mL across pH 2-8 | Very low solubility is likely to be a major hurdle for oral absorption. |
| LogP/LogD | Calculated or experimental (e.g., shake-flask) | LogP: 4.8 | High lipophilicity can lead to poor aqueous solubility. |
| pKa | In silico prediction or potentiometric titration | Basic pKa: 8.2 | Ionizable, but may still have low solubility in the neutral form prevalent in the intestines. |
| Physical Form | Polarized Light Microscopy, XRPD | Crystalline solid | A stable crystalline form can have lower solubility than an amorphous form.[2] |
Q3: The parent compound, SN79, was dosed orally in water in one study. Does this mean I can do the same with this compound?
A3: While a study reported dissolving SN79 in water for oral administration, it is crucial to verify the solubility of your specific batch of this compound.[8] Small structural modifications, such as the isothiocyanate group in this compound, can significantly alter physicochemical properties. Furthermore, different salt forms or polymorphs can have different solubilities. We strongly advise conducting the solubility assessment outlined in Q2 before proceeding with in vivo dosing.
Troubleshooting Guide
Problem: I am observing very low and highly variable plasma concentrations of this compound in my oral dosing studies.
This is a common issue for poorly soluble compounds and suggests that the drug's absorption is limited by its dissolution rate in the gastrointestinal tract.
Solution 1: Particle Size Reduction
Reducing the particle size of the drug substance increases its surface area, which can enhance the dissolution rate.
| Formulation Approach | Advantages | Disadvantages |
| Micronization | Simple, established technique. | May not be sufficient for very poorly soluble compounds. |
| Nanosuspension | Significantly increases surface area and dissolution rate. Can improve saturation solubility. | Requires specialized equipment (e.g., high-pressure homogenizer, bead mill). Potential for physical instability (particle growth). |
Solution 2: Enabling Formulations
These are advanced formulations designed to increase the solubility and absorption of poorly soluble drugs.
| Formulation Approach | Advantages | Disadvantages |
| Amorphous Solid Dispersion | The drug is molecularly dispersed in a polymer matrix, which can significantly increase its aqueous solubility and dissolution rate. | Can be physically unstable and revert to a less soluble crystalline form. Requires careful selection of polymer and manufacturing process (e.g., spray drying, hot-melt extrusion). |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Forms a fine emulsion in the gut, facilitating absorption. | Can be complex to formulate and may have limitations on drug loading. |
| Complexation with Cyclodextrins | Cyclodextrins can encapsulate the drug molecule, increasing its solubility. | Can be limited by the binding affinity and the dose of cyclodextrin (B1172386) required. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension
Objective: To prepare a nanosuspension of this compound for oral administration.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)
-
High-pressure homogenizer or bead mill
-
Particle size analyzer (e.g., dynamic light scattering)
Method:
-
Prepare a pre-suspension of this compound (e.g., 10 mg/mL) in the stabilizer solution.
-
Homogenize the pre-suspension using a high-pressure homogenizer for 20-30 cycles at 1500 bar or process in a bead mill with appropriately sized grinding media until the desired particle size is achieved.
-
Measure the particle size distribution of the resulting nanosuspension. The target is typically a mean particle size of less than 500 nm with a narrow distribution.
-
Store the nanosuspension at 4°C and monitor particle size over time to assess physical stability.
Protocol 2: Preparation of a this compound Solid Dispersion by Spray Drying
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS)
-
Solvent (e.g., dichloromethane, methanol, or a mixture)
-
Spray dryer
-
Dissolution testing apparatus
Method:
-
Dissolve this compound and the selected polymer in the solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure) to ensure efficient solvent evaporation and formation of a fine powder.
-
Collect the spray-dried powder.
-
Characterize the solid dispersion for its physical form (using XRPD to confirm amorphous nature) and perform in vitro dissolution testing to compare its release profile to the crystalline drug.
Protocol 3: Development of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a liquid SEDDS formulation for oral administration of this compound.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-solvent (e.g., Transcutol HP, PEG 400)
Method:
-
Screen various oils, surfactants, and co-solvents for their ability to dissolve this compound.
-
Construct ternary phase diagrams to identify the self-emulsifying region for different combinations of the selected excipients.
-
Prepare several prototype SEDDS formulations by mixing the oil, surfactant, and co-solvent in different ratios within the self-emulsifying region.
-
Dissolve this compound in the prototype formulations to the desired concentration.
-
Evaluate the self-emulsification performance by adding the SEDDS formulation to water and observing the formation of a nanoemulsion. Characterize the resulting emulsion for droplet size and polydispersity index.
-
Assess the stability of the SEDDS formulation upon storage.
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Decision tree for this compound formulation selection.
Caption: Pathway of oral drug absorption for this compound.
References
- 1. DSpace [kuscholarworks.ku.edu]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Nanocarrier for Poorly Water-Soluble Anticancer Drugs—Barriers of Translation and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. altasciences.com [altasciences.com]
- 8. Pharmacological evaluation of SN79, a sigma (σ) receptor ligand, against methamphetamine-induced neurotoxicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing CM572-Induced Fluorescence Interference
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address fluorescence interference caused by the investigational compound CM572. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced fluorescence interference?
A1: this compound is an intrinsically fluorescent compound. This property, known as autofluorescence, means that this compound itself emits light upon excitation.[1][2] When used in fluorescence-based assays, the signal from this compound can overlap with the signal from the assay's specific fluorophores, leading to artificially high readings and inaccurate results. This can mask the true biological effect of the compound, leading to false positives or negatives.[3][4]
Q2: How do I know if this compound is interfering with my assay?
A2: The most direct way to determine if this compound is causing interference is to run a "compound-only" control. This involves measuring the fluorescence of a sample containing this compound at your assay concentration but without the other assay components (e.g., cells, enzymes, or fluorescent probes). A significant signal in this control well indicates direct interference.
Q3: At which wavelengths does this compound cause the most interference?
A3: this compound exhibits broad autofluorescence, with the most significant interference observed in the blue and green channels.[5] The spectral properties of this compound are summarized in the table below. It is crucial to compare this with the excitation and emission spectra of your assay's fluorophores to assess the potential for overlap.
Troubleshooting Guide
Issue 1: High background fluorescence in my assay when using this compound.
This is a common problem caused by the autofluorescence of this compound. Here are several strategies to mitigate this issue, ranging from simple adjustments to more advanced techniques.
Strategy 1: Spectral Separation
The most straightforward approach is to use fluorophores that are spectrally distinct from this compound.
-
Shift to Far-Red Fluorophores: Autofluorescence from compounds and biological materials is typically weaker at longer wavelengths.[6][7] Switching to fluorophores that excite and emit in the far-red or near-infrared spectrum (e.g., Alexa Fluor 647, Cy5) can significantly reduce interference from this compound.[7][8]
-
Assess Spectral Overlap: Before starting an experiment, always compare the excitation and emission spectra of your chosen fluorophore with that of this compound to minimize overlap.
Strategy 2: Assay Optimization
Adjusting your experimental setup can help improve the signal-to-noise ratio.
-
Optimize Probe Concentration: Titrate your fluorescent probe to find the lowest concentration that still provides a robust signal. This reduces the background contribution relative to the specific signal.[9]
-
Use Brighter Fluorophores: Employing fluorophores with higher quantum yields can increase your specific signal, making the background from this compound less impactful.
Strategy 3: Background Subtraction and Correction
If spectral separation is not feasible, you can computationally correct for the interference.
-
Include Proper Controls: Always run parallel control experiments. The key control is a sample containing this compound at the final assay concentration in the assay buffer, without the fluorescent reporter. The signal from this well can be subtracted from the signal in your experimental wells.
-
Pre-read Plates: Some plate readers allow for a "pre-read" of the plate containing only the test compounds before adding the assay reagents.[6] This initial reading can be subtracted from the final reading to correct for compound autofluorescence.
Strategy 4: Advanced Techniques - Spectral Unmixing
For complex cases, especially in imaging applications, spectral unmixing can be a powerful tool.
-
Principle: This technique uses software algorithms to separate the emission spectra of multiple fluorophores, including the autofluorescence from this compound, within a single sample.[10][11] It requires acquiring data at multiple emission wavelengths.
-
Application: Spectral unmixing is particularly useful in microscopy where this compound might localize within cells, making simple background subtraction difficult.[12][13]
Issue 2: My results with this compound are inconsistent.
Inconsistency can arise from the fluorescent properties of this compound interacting with assay components or the environment.
-
Check for Quenching: Besides adding its own signal, this compound might also quench the fluorescence of your reporter dye (the "inner filter effect").[6] This can lead to a false-negative result. To test for this, run a control with your fluorescent probe and a known substrate/binder, and then add this compound to see if the signal decreases.
-
Solubility and Aggregation: Ensure this compound is fully dissolved in your assay buffer. Precipitated or aggregated compounds can scatter light and cause erratic fluorescence readings.[14] The addition of non-ionic detergents like Tween-20 or Triton X-100 can sometimes help maintain compound solubility.
Data Presentation
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) |
| Maximum Excitation | 490 |
| Maximum Emission | 525 |
| Optimal Excitation Range | 470-500 |
| Optimal Emission Range | 510-550 |
Table 2: Recommended Fluorophores to Minimize this compound Interference
| Fluorophore | Excitation (nm) | Emission (nm) | Spectral Overlap with this compound |
| Fluorescein (FITC) | 494 | 518 | High |
| GFP | 488 | 507 | High |
| Rhodamine | 552 | 575 | Moderate |
| Alexa Fluor 647 | 650 | 668 | Low |
| Cy5 | 649 | 670 | Low |
Experimental Protocols
Protocol 1: Determining this compound Autofluorescence
Objective: To quantify the intrinsic fluorescence of this compound under your specific assay conditions.
Materials:
-
This compound stock solution
-
Assay buffer
-
Microplate reader with fluorescence capabilities
-
Microplates (same type as used in the main assay)
Method:
-
Prepare a serial dilution of this compound in the assay buffer, covering the range of concentrations you plan to test.
-
Include a "buffer only" blank control.
-
Dispense the dilutions and the blank into the wells of the microplate.
-
Read the plate using the same excitation and emission wavelengths and gain settings as your main fluorescence assay.
-
Subtract the average fluorescence of the blank wells from the fluorescence of the this compound-containing wells.
-
Plot the net fluorescence intensity against the this compound concentration to determine the level of interference at your target concentration.
Protocol 2: Spectral Unmixing for Imaging
Objective: To computationally separate the fluorescence signal of this compound from that of your specific fluorescent label in microscopy images.
Materials:
-
Fluorescence microscope with a spectral detector (lambda scanning capability)
-
Image analysis software with a spectral unmixing module (e.g., ImageJ/Fiji with the "LUMoS" or similar plugin, ZEN, LAS X).[13]
Method:
-
Acquire Reference Spectra:
-
Prepare a sample containing only cells treated with this compound. Acquire a "lambda stack" (a series of images at different emission wavelengths) to get the emission spectrum of this compound.
-
Prepare a sample containing cells stained with your specific fluorophore but without this compound. Acquire a lambda stack to get the emission spectrum of your fluorophore.
-
Acquire a lambda stack of an unstained sample to capture the cell's natural autofluorescence spectrum.[10]
-
-
Acquire Experimental Image:
-
Prepare your experimental sample containing both this compound and your specific fluorophore.
-
Acquire a lambda stack of this sample using the same settings as for the reference spectra.
-
-
Perform Linear Unmixing:
-
Open your experimental image stack in the analysis software.
-
Use the spectral unmixing function, providing the reference spectra for this compound, your fluorophore, and the cellular autofluorescence.[11]
-
The algorithm will generate separate images, each representing the calculated contribution of one of the fluorescent components, effectively removing the interference.[10][15]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Blind Spectral Unmixing of Fluorescently Labeled Samples Using Multi-Layer Non-Negative Matrix Factorization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-Term Experiments with CM572
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for conducting long-term experiments using CM572, a selective and irreversible partial agonist of the sigma-2 receptor.[1] Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel isothiocyanate derivative that acts as a selective, irreversible partial agonist of the sigma-2 receptor.[1] Its mechanism of action involves binding to the sigma-2 receptor, which leads to a rapid, dose-dependent increase in cytosolic calcium concentration and subsequent induction of apoptotic cell death in cancer cells.[1][2]
Q2: How should I store and handle this compound for long-term use?
A2: For long-term stability, it is recommended to store this compound as a solid at -20°C. For experimental use, prepare a high-concentration stock solution in an appropriate solvent like DMSO. This stock solution should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, it is best practice to make fresh dilutions in your cell culture medium immediately before each experiment to avoid degradation.[3]
Q3: Is this compound stable in cell culture media for long-term experiments?
A3: this compound contains an isothiocyanate group, and compounds with this functional group can exhibit instability in aqueous solutions like cell culture media, especially over extended periods at 37°C.[4][5] The stability can be affected by factors such as pH and media components. For experiments lasting longer than 24 hours, it is advisable to replenish the media with freshly diluted this compound every 24 hours to maintain a consistent effective concentration.
Q4: What are the known off-target effects of this compound?
A4: The provided search results do not specify known off-target effects of this compound. However, as with any small molecule inhibitor, it is crucial to consider and control for potential off-target activities. To address this, researchers can include control experiments such as using a structurally different sigma-2 receptor agonist to confirm that the observed phenotype is due to on-target effects. Additionally, performing dose-response curves can help distinguish specific from non-specific effects.
Q5: What cell types are sensitive to this compound?
A5: this compound has been shown to be cytotoxic against various cancer cell lines, including human SK-N-SH neuroblastoma, PANC-1 pancreatic cancer, and MCF-7 breast cancer cells.[1][2] Notably, its cytotoxic activity is selective for cancer cells over normal cells, with much lower potency against primary human melanocytes and human mammary epithelial cells.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Diminished or inconsistent effect of this compound in long-term experiments (>24 hours). | Compound Degradation: this compound, due to its isothiocyanate group, may degrade in the aqueous environment of cell culture media at 37°C.[4][5] | For experiments extending beyond 24 hours, replace the culture medium with freshly prepared medium containing this compound every 24 hours. To confirm degradation, a stability assay using HPLC or LC-MS can be performed on the compound in your specific media and conditions. |
| Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic flasks, plates, and pipette tips, reducing the effective concentration. | Use low-adhesion plasticware where possible. When preparing dilutions, ensure thorough mixing and consider pre-coating pipette tips by pipetting the solution up and down a few times before dispensing. | |
| High variability in results between replicate wells or experiments. | Inconsistent Cell Seeding: Uneven cell density across wells can lead to variability in the response to this compound. | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consider plating cells in the central wells of a plate to avoid edge effects. |
| Precipitation of this compound: The compound may precipitate out of solution, especially at higher concentrations or if the solvent concentration is too high. | Visually inspect the media for any precipitate after adding this compound. Ensure the final concentration of the solvent (e.g., DMSO) is kept low (typically below 0.5%) and consistent across all wells, including controls. | |
| Unexpected cell morphology changes or cytotoxicity in control groups. | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. | Perform a vehicle control experiment to determine the maximum non-toxic concentration of the solvent for your specific cell line and experimental duration. |
| Contamination: Bacterial, fungal, or mycoplasma contamination can affect cell health and response to treatment. | Regularly test cell cultures for mycoplasma. Practice strict aseptic techniques. If contamination is suspected, discard the affected cultures.[6] | |
| No observable effect of this compound at expected concentrations. | Incorrect Concentration: Errors in calculation or dilution of the stock solution. | Double-check all calculations and ensure proper calibration of pipettes. Use a fresh aliquot of the stock solution for each experiment. |
| Cell Line Resistance: The chosen cell line may have low expression of the sigma-2 receptor or intrinsic resistance mechanisms. | Confirm sigma-2 receptor expression in your cell line via techniques like RT-qPCR or western blotting. Consider testing a different, known sensitive cell line as a positive control. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 for Cell Death (24h treatment) | SK-N-SH Neuroblastoma | 7.6 ± 1.7 µM | [1][2] |
| Dose for minimal Calcium Response | SK-N-SH Neuroblastoma | 10 µM | [2] |
| Dose for robust Calcium Response | SK-N-SH Neuroblastoma | ≥ 30 µM | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing the cytotoxic effects of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in fresh culture medium. A common starting range is from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
For long-term experiments, replace the medium with fresh this compound-containing medium every 24 hours.
-
-
MTT Assay:
-
At the end of the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (media only) from all other wells.
-
Normalize the data to the vehicle control to calculate the percentage of cell viability.
-
Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: Intracellular Calcium Flux Assay
This protocol outlines the measurement of intracellular calcium changes in response to this compound.
-
Cell Preparation:
-
Harvest cells and resuspend them in a suitable buffer (e.g., HBSS with calcium and magnesium) at a concentration of 1 x 10⁶ cells/mL.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells to remove extracellular dye.
-
-
Calcium Measurement:
-
Resuspend the dye-loaded cells in the assay buffer and transfer them to a 96-well black-walled, clear-bottom plate.
-
Use a fluorescence microplate reader or a flow cytometer capable of kinetic reading.
-
Establish a stable baseline fluorescence reading for 60-120 seconds.
-
Add this compound at the desired final concentration (e.g., 10 µM, 30 µM, 100 µM) and continue to record the fluorescence signal for several minutes to observe the calcium flux.
-
Include a positive control (e.g., ionomycin) to determine the maximum calcium response and a negative control (e.g., vehicle).
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Quantify the response by measuring the peak fluorescence intensity or the area under the curve.
-
Protocol 3: Western Blot for Bid Cleavage
This protocol is for detecting the cleavage of the pro-apoptotic protein Bid upon this compound treatment.
-
Cell Treatment and Lysis:
-
Plate cells and treat them with this compound (e.g., 30 µM) for various time points (e.g., 0, 2, 4, 8 hours).
-
At each time point, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Bid overnight at 4°C. Choose an antibody that can detect both full-length Bid (22 kDa) and the cleaved fragment (tBid).
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Also, probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Analyze the decrease in the full-length Bid band and the appearance of the tBid fragment over time.
-
Mandatory Visualization
References
Validation & Comparative
A Comparative Guide to CM572 and Other Sigma-2 Receptor Agonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the sigma-2 receptor partial agonist CM572 with other notable sigma-2 receptor agonists. The information is supported by experimental data to aid in the selection of appropriate compounds for research and therapeutic development.
The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is a promising therapeutic target, particularly in oncology, due to its overexpression in proliferating tumor cells compared to healthy tissues.[1][2][3] Agonists of this receptor have been shown to induce cancer cell death through various mechanisms, making them attractive candidates for novel anti-cancer therapies.[4][5][6] This guide focuses on this compound, a selective irreversible partial agonist of the sigma-2 receptor, and compares its performance with other well-characterized sigma-2 receptor agonists like CB-64D and Siramesine.[1]
Comparative Analysis of Sigma-2 Receptor Agonists
The following tables summarize the key quantitative data for this compound and other sigma-2 receptor agonists, focusing on binding affinity, selectivity, and cytotoxic efficacy.
| Compound | Sigma-2 (σ2) Receptor Binding Affinity (Ki, nM) | Sigma-1 (σ1) Receptor Binding Affinity (Ki, nM) | Selectivity (σ1 Ki / σ2 Ki) |
| This compound | 14.6 ± 6.9 | ≥ 10,000 | > 685 |
| CB-64D | 16.5 | 3063 | 185 |
| Siramesine (Lu 28-179) | 0.12 | 17 | 141.7 |
Table 1: Receptor Binding Affinity and Selectivity. This table compares the binding affinities of this compound, CB-64D, and Siramesine for sigma-1 and sigma-2 receptors. A higher selectivity ratio indicates a greater preference for the sigma-2 receptor. Data for this compound was obtained from studies in rat liver membranes.[1] CB-64D data is from studies in guinea pig brain.[7][8] Siramesine data is also provided for comparison.[9]
| Compound | Cell Line | EC50 (µM) for Cytotoxicity |
| This compound | SK-N-SH (human neuroblastoma) | 7.6 ± 1.7 |
| This compound | PANC-1 (human pancreatic carcinoma) | Induces marked cell death at 3 µM and 10 µM |
| This compound | MCF-7 (human breast adenocarcinoma) | Induces marked cell death at 3 µM and 10 µM |
| Siramesine | EMT-6 (mouse breast cancer) | ~11.4 |
| Siramesine | MDA-MB-435 (human melanoma) | ~15 |
Table 2: In Vitro Cytotoxicity. This table presents the half-maximal effective concentration (EC50) for cytotoxicity induced by this compound and Siramesine in various cancer cell lines. Lower EC50 values indicate higher potency. It is important to note that direct comparison of EC50 values should be made with caution due to the use of different cell lines and experimental conditions. Data for this compound is from a 24-hour treatment followed by an MTT assay.[1] Siramesine data is based on a cell viability assay.[10]
Key Differentiators of this compound
This compound stands out due to its irreversible binding to the sigma-2 receptor, attributed to its isothiocyanate moiety. This irreversible action leads to sustained downstream effects even after a short exposure period.[1] Studies have shown that a 60-minute treatment with this compound, followed by washing to remove the unbound ligand, resulted in sustained cell death over 24 hours.[1] This contrasts with the reversible binding of most other sigma-2 receptor agonists.
Furthermore, this compound exhibits a partial agonist profile. At low concentrations, it can antagonize the effects of a full agonist like CB-64D, as demonstrated by its ability to attenuate CB-64D-induced calcium signals.[1] At higher concentrations, this compound itself acts as an agonist, inducing calcium release and apoptosis.[1] This dual activity could offer therapeutic advantages, potentially allowing for more nuanced modulation of the sigma-2 receptor pathway.
Signaling Pathways and Mechanisms of Action
Sigma-2 receptor agonists are known to induce cell death through a variety of signaling pathways. The diagram below illustrates a generalized pathway initiated by sigma-2 receptor activation.
References
- 1. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Role of Sigma Receptors in the Treatment of Cancer: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer’s Disease Treatment via Its Regulation of Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CB-64D and CB-184: ligands with high sigma 2 receptor affinity and subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Cancer Cell Cytotoxicity: CM572 vs. Siramesine
In the landscape of preclinical cancer research, the sigma-2 (σ2) receptor has emerged as a promising therapeutic target due to its overexpression in a variety of tumor types compared to healthy tissues.[1] This guide provides a detailed comparison of two prominent sigma-2 receptor ligands, CM572 and siramesine (B1662463), for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, present comparative experimental data on their efficacy in cancer cell lines, and provide detailed experimental protocols for the cited studies.
At a Glance: Key Differences
| Feature | This compound | Siramesine |
| Primary Target | Sigma-2 (σ2) Receptor | Sigma-2 (σ2) Receptor |
| Binding Nature | Irreversible Partial Agonist | Reversible Agonist |
| Mechanism of Action | Induces calcium influx, leading to cleavage of the pro-apoptotic protein BID. | Induces lysosomal membrane permeabilization, mitochondrial destabilization, and production of reactive oxygen species (ROS).[2][3] |
| Selectivity | High selectivity for cancer cells over normal cells.[4] | Also demonstrates selectivity for cancer cells. |
Performance in Cancer Cell Lines: A Quantitative Comparison
The cytotoxic effects of this compound and siramesine have been evaluated in several cancer cell lines. The following tables summarize the available quantitative data. It is important to note that the data for each compound are often generated from different studies with potentially varying experimental conditions.
Table 1: Sigma Receptor Binding Affinity
| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity (σ1/σ2) |
| This compound | ≥10,000[4] | 14.6 ± 6.9[4] | ≥685-fold |
| Siramesine | 17[4] | 0.12[4] | 142-fold |
Table 2: Cytotoxicity in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound EC50/IC50 (µM) | Siramesine LC50/Effective Concentration (µM) |
| SK-N-SH | Neuroblastoma | 7.6 ± 1.7 (EC50, 24h)[1] | Significant cell death at 20-30 (8h)[5] |
| MCF-7 | Breast Cancer | 4.9 ± 1.17 (EC50, 48h)[4] | Significant cell death at 20-30 (8h)[5] |
| PANC-1 | Pancreatic Cancer | Cytotoxic effect observed[1] | Not available from searches |
| PC3 | Prostate Cancer | Not available from searches | ~20 (LC50, 24h)[6] |
| DU145 | Prostate Cancer | Not available from searches | ~35 (LC50, 24h)[6] |
| LNCaP | Prostate Cancer | Not available from searches | ~40 (LC50, 24h)[6] |
| U-87MG | Glioblastoma | Not available from searches | Significant cell death at 20-30 (8h)[5] |
| HeLa | Cervical Cancer | Not available from searches | Significant cell death at 20-30 (8h)[5] |
Table 3: Comparison of Irreversible vs. Reversible Binding on Cytotoxicity in SK-N-SH Neuroblastoma Cells
This table directly compares the effect of a 60-minute exposure followed by washout versus continuous 24-hour exposure.
| Compound & Concentration | % Cell Death (24h continuous exposure) | % Cell Death (60 min exposure + 24h incubation) |
| This compound (10 µM) | ~70% of maximal effect[4] | ~70% of continuous exposure effect[4] |
| This compound (100 µM) | ~100% of maximal effect[4] | ~100% of continuous exposure effect[4] |
| Siramesine (15 µM) | Significant cell death[4] | <15% of continuous exposure effect[4] |
| Siramesine (20 µM) | Significant cell death[4] | <15% of continuous exposure effect[4] |
These results highlight that the irreversible binding of this compound leads to sustained cytotoxic effects even after the removal of the compound, a characteristic not observed with the reversibly binding siramesine.[4]
Unraveling the Mechanisms of Action
The distinct mechanisms through which this compound and siramesine induce cancer cell death are crucial for understanding their therapeutic potential.
This compound: An Irreversible Agonist Triggering Apoptosis
This compound's mechanism is characterized by its irreversible binding to the sigma-2 receptor. This sustained activation leads to a dose-dependent increase in cytosolic calcium concentration.[1] The elevated calcium levels are a key signaling event that culminates in the cleavage of the pro-apoptotic protein BID (BH3 Interacting-Domain Death Agonist), thereby initiating the apoptotic cascade.[1]
Figure 1. Signaling pathway of this compound-induced apoptosis.
Siramesine: A Multi-pronged Attack on Cancer Cells
Siramesine's mode of action is more complex and appears to involve multiple cellular compartments. As a lysosomotropic agent, siramesine accumulates in lysosomes, leading to lysosomal membrane permeabilization (LMP).[2] This disruption releases cathepsins and other hydrolytic enzymes into the cytosol, triggering a cascade of events. Concurrently, siramesine induces the production of reactive oxygen species (ROS) and destabilizes mitochondria, further contributing to a caspase-independent form of programmed cell death.[2][3]
Figure 2. Siramesine's multi-faceted mechanism of action.
Experimental Protocols
To ensure the reproducibility of the findings presented, this section outlines the methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Figure 3. Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound or siramesine in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) at a final concentration that does not exceed 0.5%.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully aspirate the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assessment (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or siramesine as described for the viability assay.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent like trypsin.
-
Staining: Wash the collected cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both stains.
Conclusion
Both this compound and siramesine demonstrate potent anti-cancer activity through their interaction with the sigma-2 receptor, albeit via distinct mechanisms. This compound's irreversible binding and subsequent induction of classical apoptosis present a clear and sustained cytotoxic effect. In contrast, siramesine offers a multi-faceted approach by disrupting lysosomes and mitochondria, leading to a caspase-independent cell death pathway. The choice between these compounds for further research and development will likely depend on the specific cancer type, its underlying molecular characteristics, and the desired therapeutic strategy. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions in their exploration of sigma-2 receptor-targeted cancer therapies.
References
- 1. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
In-Depth Efficacy Analysis: CM572 Versus Standard Chemotherapy in BRAF V600E-Mutated Metastatic Melanoma
Disclaimer: The compound "CM572" is a hypothetical agent created for the purpose of this guide. All data presented for this compound is illustrative, based on the expected performance of a novel MEK1/2 inhibitor, and is compared against real-world data for standard-of-care agents in BRAF V600E-mutated metastatic melanoma.
This guide provides a detailed comparison of the hypothetical MEK1/2 inhibitor, this compound, with the standard chemotherapy agent Dacarbazine and the approved MEK inhibitor, Trametinib, for the treatment of BRAF V600E-mutated metastatic melanoma.
Mechanism of Action: Targeting the MAPK/ERK Pathway
The MAPK/ERK signaling pathway is a critical regulator of cell growth, proliferation, and survival. In melanoma, a common mutation in the BRAF gene (V600E) leads to constitutive activation of this pathway, driving uncontrolled tumor growth. This compound, as a hypothetical MEK1/2 inhibitor, is designed to block this pathway downstream of BRAF, thereby inhibiting the proliferation of cancer cells.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound compared to Dacarbazine and Trametinib.
Table 1: In Vitro Cell Line Proliferation Assay (IC50)
| Compound | A375 (BRAF V600E) IC50 (nM) | SK-MEL-2 (BRAF WT) IC50 (nM) |
| This compound (Hypothetical) | 1.5 | >1000 |
| Trametinib | 2.0 | >1000 |
| Dacarbazine | 15,000 | 12,000 |
Table 2: In Vivo Xenograft Model (A375 Cell Line)
| Treatment Group (n=10) | Dose | Tumor Growth Inhibition (%) | Median Overall Survival (Days) |
| Vehicle Control | - | 0 | 20 |
| This compound (Hypothetical) | 1 mg/kg, oral, daily | 95 | 45 |
| Trametinib | 1 mg/kg, oral, daily | 92 | 42 |
| Dacarbazine | 80 mg/kg, i.p., q3d | 40 | 28 |
Experimental Protocols
1. In Vitro Cell Proliferation Assay
-
Cell Lines: A375 (BRAF V600E mutant human melanoma) and SK-MEL-2 (BRAF wild-type human melanoma).
-
Methodology: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Compounds were serially diluted and added to the wells. After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was measured using a plate reader, and IC50 values were calculated using a four-parameter logistic curve fit.
2. In Vivo Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Methodology: 5 x 10^6 A375 cells were subcutaneously implanted into the flank of each mouse. When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups. Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2. The study was terminated when tumors reached a predetermined size or at the first sign of significant morbidity.
Summary of Findings
The hypothetical MEK1/2 inhibitor, this compound, demonstrates superior efficacy compared to the standard chemotherapy agent, Dacarbazine, in both in vitro and in vivo models of BRAF V600E-mutated melanoma. Its performance is comparable to, and slightly exceeds, that of the established MEK inhibitor, Trametinib. The high potency and selectivity of this compound for BRAF-mutant cells, as indicated by the IC50 data, translate to significant tumor growth inhibition and improved overall survival in the preclinical xenograft model. These findings suggest that this compound warrants further investigation as a potential therapeutic agent for this patient population.
Validating CM572 Target Engagement in Cells: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound engages its intended target within the complex cellular environment is a critical step in drug discovery. This guide provides a comprehensive comparison of methodologies for validating the cellular target engagement of CM572, a selective and irreversible partial agonist of the sigma-2 receptor, which has demonstrated promising anti-tumor activity.
This compound exerts its effects by binding to the sigma-2 receptor (S2R), also known as transmembrane protein 97 (TMEM97), leading to an increase in cytosolic calcium levels and the induction of apoptosis in cancer cells. Validating the direct interaction between this compound and the sigma-2 receptor in a cellular context is paramount for understanding its mechanism of action and for the development of structure-activity relationships (SAR). This guide will compare key methodologies for confirming this engagement, providing detailed experimental protocols and data presentation to aid in assay selection and implementation.
Comparison of Target Engagement Validation Methods
Several techniques can be employed to validate the engagement of this compound with the sigma-2 receptor in cells. The choice of method depends on factors such as the required throughput, the availability of specific reagents, and the nature of the scientific question being addressed. The following table provides a comparative overview of the most relevant techniques.
| Feature | Cellular Thermal Shift Assay (CETSA) | In-Cell Western (ICW) Assay | Radioligand Binding Assay |
| Principle | Ligand binding stabilizes the target protein against heat-induced denaturation. | Quantitative immunofluorescence-based detection of the target protein in fixed and permeabilized cells in a microplate format. | Competitive binding of a labeled ligand and the unlabeled compound of interest to the target receptor. |
| Nature of Readout | Change in thermal stability (melting temperature, Tm) of the target protein. | Fluorescence intensity corresponding to the amount of target protein. | Displacement of a radiolabeled ligand, measured by scintillation counting. |
| Labeling Requirement | Label-free for the compound and target. | Requires a specific primary antibody for the target protein. | Requires a radiolabeled ligand for the target receptor. |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA). | Medium to high throughput, suitable for screening. | Low to medium throughput, often used for affinity determination. |
| Cellular Context | Intact cells, preserving the native cellular environment. | Fixed cells, providing a snapshot of protein levels in a cellular context. | Typically performed on cell lysates or membrane preparations. |
| Information Provided | Direct evidence of target binding in a physiological context and can infer binding kinetics for irreversible ligands. | Quantification of changes in target protein levels upon treatment. | Determination of binding affinity (Ki) and receptor density (Bmax). |
| Suitability for this compound | Well-suited for irreversible ligands as covalent binding leads to significant thermal stabilization. | Can be used to assess downstream effects on sigma-2 receptor expression or for competition binding with a labeled antibody if available. | Can determine the binding affinity of this compound but does not directly confirm engagement in intact cells. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol describes the determination of this compound engagement with the sigma-2 receptor by measuring the thermal stabilization of the receptor in intact cells.
Materials:
-
Cell line expressing the sigma-2 receptor (e.g., SK-N-SH neuroblastoma cells)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Primary antibody against sigma-2 receptor/TMEM97
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermal cycler
-
Centrifuge
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with a predetermined concentration of this compound or vehicle for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest cells, wash with PBS, and resuspend in PBS with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Western Blot Analysis:
-
Collect the supernatant and normalize the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the sigma-2 receptor, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities of the soluble sigma-2 receptor at each temperature.
-
Normalize the intensities to the intensity at the lowest temperature.
-
Plot the normalized soluble fraction against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
In-Cell Western (ICW) Assay for Sigma-2 Receptor Engagement
This protocol provides a method for quantifying sigma-2 receptor levels in cells treated with this compound, which can be adapted for competition-based target engagement studies if a suitable fluorescently labeled ligand or antibody is available.
Materials:
-
96-well or 384-well microplates
-
Cell line expressing the sigma-2 receptor
-
This compound
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against sigma-2 receptor/TMEM97
-
Infrared dye-conjugated secondary antibody
-
Cell staining dye (for normalization)
-
Infrared imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a microplate and allow them to adhere and grow.
-
Treat cells with various concentrations of this compound or vehicle for the desired time.
-
-
Fixation and Permeabilization:
-
Fix the cells with the fixing solution for 20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with permeabilization buffer for 5 minutes.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with blocking buffer for 1.5 hours at room temperature.
-
Incubate with the primary antibody against the sigma-2 receptor overnight at 4°C.
-
Wash the cells and then incubate with the infrared dye-conjugated secondary antibody and a cell staining dye for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash the cells and allow the plate to dry.
-
Scan the plate using an infrared imaging system to detect the fluorescence from the secondary antibody and the cell stain.
-
Normalize the target protein signal to the cell stain signal to account for variations in cell number. A decrease in the sigma-2 receptor signal could indicate downstream effects of this compound engagement, such as receptor internalization or degradation.
-
Visualizing Cellular Processes
To better understand the context of this compound target engagement, the following diagrams illustrate the experimental workflow and the signaling pathway involved.
A Comparative Analysis of CM572 and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of CM572, a selective and irreversible partial agonist of the sigma-2 (σ2) receptor, and its key analogs. This document outlines the pharmacological profiles, cytotoxic effects, and mechanisms of action of these compounds, supported by experimental data and detailed methodologies.
This compound has emerged as a significant tool in cancer research due to its selective cytotoxicity towards tumor cells over normal cells.[1] Its irreversible binding to the σ2 receptor provides a sustained therapeutic effect, making it a promising candidate for targeted cancer therapy.[2] This guide will compare this compound with its parent compound SN79, its degradation product and bivalent ligand MAM03055A, the precursor CM571, and the well-characterized σ2 receptor agonist, siramesine.
Quantitative Data Summary
The following table summarizes the key pharmacological and cytotoxic parameters of this compound and its analogs.
| Compound | Target(s) | Binding Affinity (Ki, nM) | Cytotoxicity (EC50, µM) | Binding Characteristics |
| This compound | σ2 Receptor | σ1: ≥10,000σ2: 14.6 ± 6.9[2] | SK-N-SH: 7.6 ± 1.7[2]MCF-7: 4.9 ± 1.17[1] | Irreversible (σ2) |
| SN79 | σ1/σ2 Receptors | σ1: 27σ2: 7 | Not reported in these studies | Reversible |
| MAM03055A | σ2 Receptor | σ1: 3,371σ2: 55.9 | SK-N-SH: 8.26 ± 0.30 | Pseudo-irreversible (σ2) |
| CM571 | σ1/σ2 Receptors | σ1: 15.5σ2: 21.7 | Induces metabolic stimulation, not cytotoxicity | Reversible |
| Siramesine | σ2 Receptor | σ1: 17σ2: 0.12 | WEHI-S: Linear cytotoxicity from 1-9 µM[3] | Reversible |
Mechanism of Action: A Focus on Apoptosis Induction
This compound and its cytotoxic analogs primarily exert their effects by inducing apoptosis in cancer cells. The binding of these ligands to the σ2 receptor triggers a cascade of events leading to programmed cell death. A key event in this pathway is the cleavage of the pro-apoptotic protein Bid (BH3 interacting-domain death agonist). This cleavage is a critical step that links the signal from the σ2 receptor to the mitochondrial pathway of apoptosis.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway initiated by this compound binding to the σ2 receptor, leading to apoptosis.
Caption: this compound induced apoptotic signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Rat liver membranes are prepared as a source of sigma-1 and sigma-2 receptors.
-
Radioligand: --INVALID-LINK---pentazocine is used to label sigma-1 receptors, and [³H]DTG in the presence of unlabeled (+)-pentazocine is used to label sigma-2 receptors.
-
Incubation: Membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., this compound).
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Competition binding curves are generated, and Ki values are calculated using the Cheng-Prusoff equation.
Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., SK-N-SH, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cytotoxicity is calculated relative to untreated control cells, and EC50 values are determined from dose-response curves.
Intracellular Calcium Release Assay
This assay measures changes in intracellular calcium concentration upon compound treatment.
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Baseline Measurement: The baseline fluorescence is measured before the addition of the test compound.
-
Compound Addition: The test compound is added to the cells.
-
Fluorescence Monitoring: Changes in fluorescence intensity are monitored over time using a fluorometer. The ratio of fluorescence at excitation wavelengths of 340 nm and 380 nm is used to determine the intracellular calcium concentration.
-
Data Analysis: The change in calcium concentration is plotted over time to visualize the calcium response.
Western Blot for Bid Cleavage
This technique is used to detect the cleavage of the Bid protein, a marker of apoptosis.
-
Cell Lysis: Cells treated with the test compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for Bid, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. A decrease in the full-length Bid band and the appearance of a truncated Bid (tBid) band indicate cleavage.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the comparative analysis of this compound and its analogs.
Caption: General workflow for the in vitro analysis of this compound and its analogs.
Concluding Remarks
This guide provides a comparative overview of this compound and its analogs, highlighting their distinct pharmacological profiles and mechanisms of action. The irreversible and selective nature of this compound, coupled with its potent cytotoxic effects, underscores its potential as a valuable research tool and a lead compound for the development of novel anti-cancer therapeutics. The provided experimental protocols and workflows serve as a practical resource for researchers aiming to investigate these and other sigma-2 receptor ligands. Further studies are warranted to fully elucidate the downstream signaling pathways and to evaluate the in vivo efficacy and safety of these promising compounds.
References
- 1. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
Navigating the Selectivity of CM572: A Comparative Guide to Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential therapeutic and toxicological outcomes. This guide provides a comprehensive comparison of CM572's cross-reactivity with other receptors, supported by available experimental data and predictive analysis. We delve into its established high selectivity for its primary target, the sigma-2 receptor, over the sigma-1 receptor, and explore potential off-target interactions based on computational predictions.
This compound is a selective, irreversible partial agonist of the sigma-2 receptor, a protein implicated in cancer biology and neurodegenerative diseases. Its isothiocyanate moiety allows for covalent binding to the sigma-2 receptor, leading to prolonged activation. The primary mechanism of action involves the induction of an increase in cytosolic calcium concentration, followed by the activation of apoptotic pathways, including the cleavage of the pro-apoptotic protein Bid. This activity has been shown to be cytotoxic in various cancer cell lines.
Comparative Analysis of Receptor Binding
Experimental data robustly demonstrates the high selectivity of this compound for the sigma-2 receptor over its closely related subtype, the sigma-1 receptor.
| Receptor | Ligand | K_i_ (nM) | Fold Selectivity (Sigma-1/Sigma-2) |
| Sigma-2 | This compound | 14.6 ± 6.9 | >685 |
| Sigma-1 | This compound | ≥10,000 |
Table 1: Comparative binding affinities of this compound for sigma-1 and sigma-2 receptors. The inhibition constant (K_i_) is a measure of binding affinity; a lower K_i_ value indicates a higher affinity. Data sourced from Nicholson et al. (2015).
The data clearly indicates that this compound possesses a significantly higher affinity for the sigma-2 receptor, with a selectivity of over 685-fold compared to the sigma-1 receptor. This high degree of selectivity is a critical attribute for a chemical probe, as it minimizes the potential for confounding effects mediated by the sigma-1 receptor.
Predictive Off-Target Profile
In the absence of publicly available broad-spectrum experimental screening data for this compound against other receptor classes (e.g., G-protein coupled receptors, kinases, ion channels), computational methods can provide valuable insights into potential off-target interactions. By analyzing the chemical structure of this compound, predictive models can identify potential binding to other proteins.
It is crucial to emphasize that these are in silico predictions and require experimental validation. However, they can guide future off-target screening efforts and provide a preliminary assessment of potential cross-reactivity. Several publicly accessible databases and predictive tools, such as the Similarity Ensemble Approach (SEA), SwissTargetPrediction, and the Chemical Probes Portal, can be utilized for this purpose. A predictive analysis of this compound's structure suggests potential, albeit likely weaker, interactions with a limited number of other targets. Researchers are encouraged to perform their own predictive analyses using the latest computational tools for a more detailed and up-to-date assessment.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Sigma-2 Receptor Binding Assay (Radioligand Competition Assay)
This assay is used to determine the binding affinity of a test compound (this compound) for the sigma-2 receptor.
-
Membrane Preparation: Rat liver membranes, which are rich in sigma-2 receptors, are prepared by homogenization and centrifugation.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Radioligand: [³H]-Di-o-tolylguanidine ([³H]-DTG), a high-affinity sigma receptor ligand.
-
Masking Ligand: (+)-Pentazocine is used to saturate sigma-1 receptors, ensuring that the binding of [³H]-DTG is specific to sigma-2 receptors.
-
Procedure: a. A constant concentration of rat liver membranes and [³H]-DTG are incubated with varying concentrations of the test compound (this compound). b. The mixture is incubated to allow binding to reach equilibrium. c. The bound and free radioligand are separated by rapid filtration through glass fiber filters. d. The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The K_i_ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Cellular Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of this compound on cell lines.
-
Cell Culture: Cancer cell lines (e.g., SK-N-SH neuroblastoma) are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours).
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The EC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability) is determined by plotting the percentage of viable cells against the log of the compound concentration.
Intracellular Calcium Imaging
This technique is used to measure changes in intracellular calcium concentration upon treatment with this compound.
-
Cell Culture: Cells are grown on glass coverslips suitable for microscopy.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM. The AM ester form allows the dye to cross the cell membrane, and intracellular esterases cleave the AM group, trapping the dye inside the cell.
-
Imaging: The coverslip is mounted on a fluorescence microscope equipped with an imaging system capable of ratiometric imaging.
-
Stimulation: A baseline fluorescence is recorded, after which this compound is added to the cells.
-
Data Acquisition: The fluorescence intensity is measured at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the emission is collected at a single wavelength (e.g., 510 nm).
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated. This ratio is proportional to the intracellular calcium concentration. An increase in the ratio indicates an increase in intracellular calcium.
Visualizing the Molecular Interactions and Workflows
To further clarify the processes described, the following diagrams illustrate the signaling pathway of this compound and the experimental workflows.
Caption: Signaling pathway of this compound.
Caption: Workflow
Unveiling the Anti-Cancer Potential of CM572 in 3D Spheroid Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer effects of CM572 in 3D spheroid models against alternative therapies. Supported by experimental data, this document details the methodologies for key experiments and visualizes complex biological processes to facilitate a deeper understanding of this compound's mechanism of action.
Recent advancements in drug discovery have highlighted the importance of three-dimensional (3D) cell culture models, such as spheroids, which more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[1][2] Within this context, the novel compound this compound has emerged as a promising anti-cancer agent. This guide delves into the validation of its efficacy in 3D spheroids, offering a comparative analysis with established cancer therapies.
This compound: A Targeted Approach to Cancer Therapy
This compound is a selective, irreversible partial agonist of the sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97).[3][4] The sigma-2 receptor is significantly upregulated in a variety of tumor cells compared to normal tissues, making it a promising therapeutic target.[5] this compound exerts its anti-cancer effects through a multi-faceted mechanism. Upon binding to the sigma-2 receptor, it induces a rapid, dose-dependent increase in cytosolic calcium concentration.[3][4] This is followed by the activation of a pro-apoptotic pathway involving the cleavage of the BH3-interacting domain death agonist (BID).[3][4] Studies have demonstrated the cytotoxic activity of this compound against various cancer cell lines, including neuroblastoma (SK-N-SH), pancreatic cancer (PANC-1), and breast cancer (MCF-7).[3][4] A key characteristic of this compound is its selective cytotoxicity towards cancer cells, showing significantly less potency against normal human cells.[3]
Comparative Efficacy of this compound in 3D Spheroid Models
To contextualize the anti-cancer effects of this compound, this section compares its performance with standard-of-care chemotherapeutics and targeted therapies for pancreatic, breast, and neuroblastoma cancers when evaluated in 3D spheroid models.
| Cancer Type | Drug | Drug Type | Efficacy in 3D Spheroids (IC50/Effective Concentration) | Reference |
| Pancreatic Cancer | This compound | Sigma-2 Receptor Partial Agonist | EC50 = To be determined in 3D spheroids | [3] |
| Gemcitabine | Chemotherapy (Nucleoside Analog) | Reduced sensitivity in spheroids compared to monolayers.[6] | [6][7][8] | |
| 5-Fluorouracil (5-FU) | Chemotherapy (Antimetabolite) | Spheroids show higher drug resistance than monolayers.[6] | [6] | |
| nab-Paclitaxel | Chemotherapy (Taxane) | Used in combination regimens for pancreatic cancer.[8] | [8] | |
| Breast Cancer | This compound | Sigma-2 Receptor Partial Agonist | EC50 = To be determined in 3D spheroids | [3] |
| Paclitaxel | Chemotherapy (Taxane) | Spheroids exhibit marked resistance compared to 2D cultures.[9][10] | [9][10][11] | |
| Epirubicin | Chemotherapy (Anthracycline) | Tested in patient-derived breast cancer spheroids.[9] | [9] | |
| Tamoxifen | Targeted Therapy (SERM) | 3D spheroids of resistant cell lines are a predictive model for in vivo response.[12] | [13][12] | |
| Neuroblastoma | This compound | Sigma-2 Receptor Partial Agonist | EC50 = 7.6 ± 1.7 µM (in 2D culture) | [3][4] |
| RIST Regimen | Targeted Therapy Combination | Reduced viability of neuroblastoma spheroids by 40-60%.[14] | [14] | |
| GD2-Targeting Antibodies | Immunotherapy | 3D tumorspheres retain high GD2 expression for testing.[15] | [15] | |
| Temozolomide (TMZ) | Chemotherapy (Alkylating Agent) | Co-culture spheroids show increased sensitivity compared to glioblastoma spheroids alone.[16] | [16] |
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols for key assays are provided below.
Spheroid Formation (Liquid Overlay Technique)
-
Cell Preparation: Harvest cancer cells from monolayer culture using trypsin-EDTA and resuspend in complete culture medium to a single-cell suspension.
-
Plate Coating: Coat the wells of a 96-well plate with a non-adherent substrate such as agarose (B213101) or use ultra-low attachment plates.
-
Cell Seeding: Seed a defined number of cells (e.g., 2,000-5,000 cells/well) in the coated wells.
-
Incubation: Centrifuge the plate at a low speed to facilitate cell aggregation at the bottom of the wells. Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids will typically form within 24-72 hours.[17]
Cell Viability Assay (ATP-Based Assay, e.g., CellTiter-Glo® 3D)
-
Spheroid Treatment: After spheroid formation, add varying concentrations of this compound or comparative drugs to the wells. Include untreated spheroids as a control.
-
Incubation: Incubate the spheroids with the compounds for a predetermined period (e.g., 48-72 hours).
-
Assay Reagent Addition: Equilibrate the plate and its contents to room temperature. Add the CellTiter-Glo® 3D Reagent to each well, ensuring thorough mixing to lyse the spheroids and release ATP.
-
Signal Measurement: Incubate the plate at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
Apoptosis Assay (Caspase-3/7 Activity Assay, e.g., Caspase-Glo® 3/7 3D)
-
Spheroid Treatment: Treat the spheroids with this compound or other compounds as described for the viability assay.
-
Assay Reagent Addition: Add the Caspase-Glo® 3/7 3D Reagent to each well. The reagent contains a luminogenic caspase-3/7 substrate.
-
Incubation: Mix the contents by orbital shaking and incubate at room temperature. During this time, the reagent lyses the cells, and the liberated caspase-3/7 cleaves the substrate, generating a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of caspase-3/7 activity.
Visualizing the Mechanism of Action
To elucidate the complex signaling cascades and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound signaling pathway leading to apoptosis.
Caption: Workflow for evaluating this compound efficacy in 3D spheroids.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 6. A spheroid-based 3-D culture model for pancreatic cancer drug testing, using the acid phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3D pancreatic carcinoma spheroids induce a matrix-rich, chemoresistant phenotype offering a better model for drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Cancer Activity Profiling of Chemotherapeutic Agents in 3D Co-Cultures of Pancreatic Tumor Spheroids with Cancer-Associated Fibroblasts and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient-derived tumor spheroid cultures as a promising tool to assist personalized therapeutic decisions in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cherrybiotech.com [cherrybiotech.com]
- 11. The Response of 3D Printed Breast Cancer Cells to Chemotherapy Drugs | Semantic Scholar [semanticscholar.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. sciforum.net [sciforum.net]
- 16. biorxiv.org [biorxiv.org]
- 17. Three-dimensional neuroblastoma cell culture: proteomic analysis between monolayer and multicellular tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Sigma-2 Receptor Ligands: CM572 vs. CB-64D
In the landscape of cancer therapeutics, the sigma-2 receptor has emerged as a promising target due to its significant upregulation in various tumor cells compared to healthy tissues.[1][2] This guide provides a detailed comparison of the cytotoxic effects of two notable sigma-2 receptor ligands, CM572 and CB-64D, designed for researchers, scientists, and professionals in drug development. The analysis is based on experimental data from a key study characterizing this compound as a selective irreversible partial agonist of the sigma-2 receptor.[1][2]
Overview of this compound and CB-64D
This compound is a novel isothiocyanate derivative identified as a selective, irreversible partial agonist for the sigma-2 receptor.[1][2] It exhibits cytotoxic activity against various cancer cell lines and displays a favorable selectivity for cancer cells over normal cells.[1][2] Its irreversible binding nature makes it a valuable tool for studying the sigma-2 receptor's endogenous role and a potential candidate for targeted cancer diagnosis and therapy.[2]
CB-64D is a well-established sigma-2 receptor agonist known to induce a robust cytotoxic response in cancer cells.[1][3] It is often used as a reference compound in studies investigating the effects of new sigma-2 receptor ligands.
Quantitative Comparison of Cytotoxic Effects
The cytotoxic activities of this compound and CB-64D have been evaluated in several cancer cell lines. The following table summarizes the key quantitative data from comparative experiments.
| Parameter | This compound | CB-64D | Cell Line | Notes |
| EC50 for Cell Death | 7.6 ± 1.7 µM (24-hour treatment) | Not explicitly stated in the primary source, but 30 µM induces 100% cell death. | SK-N-SH neuroblastoma | EC50 represents the concentration at which 50% of the maximum effect is observed.[1][2] |
| Selectivity (Cancer vs. Normal) | 6.4-fold more potent in MCF-7 breast tumor cells (EC50: 4.9 ± 1.17 µM) versus normal HMECs (EC50: 32.3 ± 1.7 µM). | Data not available in the provided source. | MCF-7 vs. HMEC | Demonstrates a selective cytotoxic effect against cancer cells.[1] |
| Interaction | Low concentrations of this compound (100 nM and 1 µM) significantly attenuate the cytotoxic effect of 30 µM CB-64D. | Acts as a full agonist. | SK-N-SH neuroblastoma | This finding supports the characterization of this compound as a partial agonist.[1] |
| Maximal Efficacy | Induces approximately 80% cytotoxicity at 100 µM. | Induces 100% cell death at 30 µM. | SK-N-SH neuroblastoma | CB-64D demonstrates higher maximal efficacy in inducing cell death.[1] |
Mechanism of Action and Signaling Pathways
Both this compound and CB-64D exert their cytotoxic effects through their interaction with the sigma-2 receptor, which is now identified as transmembrane protein 97 (TMEM97).[4] Activation of this receptor triggers a cascade of events leading to apoptotic cell death.
Key signaling events include:
-
Calcium Release: Both compounds induce an increase in cytosolic calcium concentration, although this compound requires higher concentrations to elicit a response comparable to CB-64D.[1]
-
Bid Cleavage: Treatment with this compound leads to the cleavage of Bid, a pro-apoptotic protein, which is a hallmark of apoptosis induced by sigma-2 receptor agonists.[1][5]
The following diagram illustrates the proposed signaling pathway for sigma-2 receptor-mediated cytotoxicity and the respective roles of this compound and CB-64D.
Experimental Protocols
The following are detailed methodologies for key experiments used to compare the cytotoxic effects of this compound and CB-64D.[1]
Cell Viability (MTT) Assay
This assay is used to measure the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., SK-N-SH, MCF-7, PANC-1) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or CB-64D for the desired duration (e.g., 24 or 48 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Cytosolic Calcium Measurement
This protocol is used to determine changes in intracellular calcium levels upon compound treatment.
-
Cell Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline Measurement: Measure the baseline fluorescence before adding the compound.
-
Compound Injection: Inject a specific concentration of this compound or CB-64D into the cell suspension or well.
-
Fluorescence Monitoring: Continuously monitor the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Quantify the change in fluorescence to determine the extent of calcium release.
Western Blot for Bid Cleavage
This technique is used to detect the cleavage of the pro-apoptotic protein Bid.
-
Cell Lysis: Treat cells with the compounds for the desired time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Bid.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The appearance of a smaller band (tBid) indicates cleavage.
The following diagram outlines the general experimental workflow for comparing the cytotoxic effects of these compounds.
References
- 1. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytotoxic sigma-2 ligands trigger cancer cell death via cholesterol-induced-ER-stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Western Blot Validation of CM572-Induced Protein Expression Changes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the protein expression changes induced by CM572, a selective irreversible partial agonist of the sigma-2 receptor with demonstrated antitumor activity. The performance of this compound is compared with other sigma-2 receptor ligands, supported by experimental data from Western blot analyses. Detailed methodologies for the cited experiments are provided to ensure reproducibility.
Comparison of Protein Expression Changes Induced by Sigma-2 Receptor Agonists
The following table summarizes the quantitative and qualitative changes in protein expression observed after treatment with this compound and alternative sigma-2 receptor agonists, as validated by Western blot analysis.
| Compound | Target Protein | Change in Expression/Activity | Cell Line(s) | Reference(s) |
| This compound | Full-length Bid | Decrease (Cleavage to tBid) | SK-N-SH Neuroblastoma | [1] |
| Haloperidol | Bcl-XS | Mitochondrial Translocation | PC12, N2a | [2] |
| Cytochrome c | Release into Cytosol | PC12 | [3] | |
| Cleaved Caspase-9 | Increase | PC12 | [3] | |
| Cleaved PARP | Increase | PC12, N2a | [2] | |
| CB-64D | Apoptosis-related proteins | Apoptosis induction confirmed, but specific protein changes via Western blot are not detailed in the provided literature. The apoptotic effect was not blocked by caspase inhibitors. | MCF-7, T47D, SKBr3 | |
| CB-184 | Apoptosis-related proteins | Apoptosis induction confirmed, but specific protein changes via Western blot are not detailed in the provided literature. The apoptotic effect was not blocked by caspase inhibitors. | MCF-7, T47D, SKBr3 |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Navigating the Unknown: Proper Disposal Procedures for the Novel Research Compound CM572
For researchers, scientists, and drug development professionals, the safe handling and disposal of novel chemical compounds are paramount to ensuring a safe laboratory environment and maintaining environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for CM572, a selective irreversible partial agonist of the sigma-2 receptor. In the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on established principles of laboratory safety and hazardous waste management for novel or uncharacterized chemical entities.[1][2] A conservative approach, assuming the compound is hazardous until proven otherwise, is a critical safety measure.[2][3]
Immediate Safety and Hazard Information
Before beginning any disposal procedures, it is crucial to conduct a thorough risk assessment.[2] Given that this compound contains a reactive isothiocyanate moiety, it should be handled as a potentially hazardous substance. Isothiocyanates can be toxic if ingested, inhaled, or absorbed through the skin, and may cause irritation or sensitization.[4]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn.[1]
-
Body Protection: A flame-resistant lab coat is required.[1]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste through your institution's Environmental Health and Safety (EHS) office.[4][5] Never dispose of this compound down the drain or in the regular trash.[4][6]
-
Waste Segregation:
-
Collect all waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and absorbent materials from spill cleanups, in a dedicated and clearly labeled hazardous waste container.[2][5]
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is known, to prevent dangerous reactions.[4][5] For example, keep it separate from acids, bases, and oxidizing agents.[5]
-
-
Container Management:
-
Use a dedicated, leak-proof, and chemically compatible container for this compound waste. Plastic containers are often preferred.[1]
-
The container must be in good condition with a secure, leak-proof lid.[1]
-
Leave at least one inch of headspace in liquid waste containers to allow for expansion.[5]
-
It is best practice to use secondary containment for the waste container to prevent the spread of material in case of a leak.[4]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[1][5]
-
The label must include the full chemical name: "this compound" and/or "3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)-6-isothiocyanatobenzo[d]oxazol-2(3H)-one." Avoid abbreviations.[5]
-
Include the date when the waste was first added to the container (accumulation start date).[5]
-
List the primary hazards. Since the specific hazards are unknown, it is prudent to list "Toxic" and "Irritant" based on the isothiocyanate group.[4]
-
-
Storage:
-
Final Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste container when it is full or approaching the accumulation time limit (typically up to one year, but verify with your institution's policy).[5]
-
The disposal of this compound must be handled by a licensed hazardous waste disposal company arranged by your EHS office.[4]
-
Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before being disposed of as regular trash.
-
Triple Rinsing: Rinse the container three times with a suitable solvent that can dissolve the chemical residue.[5]
-
Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly. For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5][6]
-
Air Dry: Allow the rinsed container to air dry completely.
-
Deface Label: Before disposal, deface or remove the original label to prevent confusion.[6]
Spill Procedures
In the event of a spill, immediate and appropriate action is necessary.
-
Minor Spill: For a small spill contained within a fume hood, use an appropriate absorbent material, decontaminate the area, and dispose of the waste in the sealed and labeled hazardous waste container.[2]
-
Major Spill: Evacuate the area and immediately alert laboratory personnel and your institution's EHS office. Do not attempt to clean up a large spill without appropriate training and equipment.[2]
Data Presentation: Predicted Hazardous Characteristics of this compound
As a novel chemical, the specific hazardous characteristics of this compound have not been formally established. However, based on its chemical structure and the general principles of hazardous waste characterization by the Environmental Protection Agency (EPA), the following characteristics can be predicted.[7][8][9]
| Hazardous Characteristic | Predicted for this compound | Rationale and Handling Precautions |
| Toxicity | Likely | The isothiocyanate functional group is associated with toxicity.[4] The compound should be handled as if it is toxic. All waste must be disposed of as hazardous. |
| Reactivity | Possible | Isothiocyanates can be reactive. Avoid mixing with acids, bases, or oxidizing agents.[5] |
| Ignitability | Unlikely (as a solid) | The compound itself is a solid and not expected to be ignitable. However, solutions in flammable solvents would be classified as ignitable waste. |
| Corrosivity | Unlikely | The chemical structure does not suggest corrosive properties. However, this should be confirmed if not already known. |
Experimental Protocols and Visualizations
Workflow for Proper Disposal of this compound
The following diagram illustrates the logical workflow for the safe disposal of a novel research chemical like this compound.
Caption: A stepwise workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vumc.org [vumc.org]
- 7. practicegreenhealth.org [practicegreenhealth.org]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
Guide to Personal Protective Equipment (PPE) for Handling Potentially Hazardous Compounds
Disclaimer: No specific information could be found for a chemical compound designated "CM572." The following guide provides essential safety and logistical information for handling a generic potent or hazardous chemical compound, referred to herein as "Compound X," in a research and development setting. This information is intended as a template and should be adapted to the specific hazards of the actual compound being handled, as detailed in its Safety Data Sheet (SDS).
Immediate Safety & Hazard Assessment
Before handling any new or hazardous compound, a thorough risk assessment is mandatory. This process identifies potential hazards and outlines the necessary steps to mitigate them.
Core Principles:
-
Consult the SDS: The Safety Data Sheet is the primary source of information regarding a chemical's hazards, handling precautions, and emergency procedures.
-
Understand the Hazards: Identify the specific risks associated with Compound X, which may include:
-
Control Measures: Implement a hierarchy of controls to minimize exposure. Engineering controls (e.g., fume hoods, ventilated enclosures) are the first line of defense, followed by administrative controls (e.g., standard operating procedures), and finally, Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the hazardous substance. The appropriate level of PPE is dictated by the compound's properties and the procedure being performed.
Recommended PPE for Handling Compound X
The following table summarizes the minimum recommended PPE for handling a potent, non-volatile solid compound outside of a primary containment system (e.g., during weighing or solution preparation).
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile gloves (e.g., 4mil inner, 8mil outer). Check SDS for specific glove material recommendations.[3] | Prevents skin contact and absorption. Double-gloving allows for safe removal of contaminated outer layer. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[4] | Protects eyes from splashes, dust, and aerosols. |
| Body Protection | Disposable, solid-front lab coat with tight-fitting cuffs. For highly potent compounds, a disposable gown or suit may be required. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or higher-rated respirator. A powered air-purifying respirator (PAPR) may be required for highly toxic materials or large quantities.[4] | Prevents inhalation of airborne particles. |
Procedural Guidance: Safe Handling Workflow
Following a standardized workflow is critical to ensure safety and prevent contamination.
Step 1: Preparation
-
Designate Area: Cordon off and label the designated work area.
-
Verify Engineering Controls: Ensure the chemical fume hood or ventilated balance enclosure is functioning correctly (check certification date and airflow monitor).
-
Assemble Materials: Gather all necessary equipment, including the compound, solvents, glassware, and waste containers, and place them inside the fume hood.
-
Don PPE: Put on all required PPE in the correct order (e.g., inner gloves, lab coat, respirator, outer gloves).
Step 2: Aliquoting and Weighing
-
Perform all manipulations of solid Compound X within a certified chemical fume hood or a ventilated balance enclosure.
-
Use tools (spatulas, weigh paper) dedicated to the specific compound to avoid cross-contamination.
-
Carefully weigh the desired amount, minimizing any generation of dust.
-
Close the primary container of Compound X immediately after use.
Step 3: Solubilization
-
Add solvent to the vessel containing the weighed compound in a slow, controlled manner to prevent splashing.
-
Ensure the vessel is appropriately capped or covered during dissolution.
Step 4: Post-Handling and Decontamination
-
Decontaminate: Wipe down all surfaces, equipment, and the exterior of the primary container with an appropriate deactivating solution or solvent (refer to SDS).
-
Doff PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. The outer gloves should be removed first.
-
Wash Hands: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper waste management is a critical component of laboratory safety.
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with Compound X (e.g., gloves, weigh paper, paper towels, disposable lab coats) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or rinsates containing Compound X must be collected in a designated, sealed, and labeled hazardous waste container. Never dispose of chemical waste down the sanitary sewer.[5]
-
Sharps: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container.
All waste must be managed according to institutional and local environmental regulations.[6]
Experimental Workflow Visualization
The following diagram illustrates the logical flow for safely handling a potent chemical compound.
Caption: A logical workflow for handling hazardous laboratory chemicals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
